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Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline: A Definitive Guide to ^1^H and ^13^C NMR Chemical Shifts

Executive Overview In modern drug discovery and materials science, the benzoxazole scaffold is a privileged pharmacophore. Specifically, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline represents a highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and materials science, the benzoxazole scaffold is a privileged pharmacophore. Specifically, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline represents a highly functionalized heterocycle where the electron-rich 5-methoxybenzoxazole core is conjugated with a 3-aminophenyl moiety. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an exercise in data collection, but as a rigorous study of electronic causality.

This whitepaper provides an authoritative, in-depth framework for assigning and validating the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By understanding the underlying mesomeric and inductive effects, researchers can confidently verify regiochemistry and structural integrity during synthetic workflows.

The Causality of Chemical Shifts: Electronic and Anisotropic Effects

To accurately predict and assign the NMR spectra of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, we must dissect the molecule into its three electronically distinct domains: the oxazole ring, the methoxy-substituted benzenoid ring, and the aniline substituent.

The Benzoxazole Core and C-2 Deshielding

The oxazole ring is characterized by strong inductive electron withdrawal from both the oxygen and nitrogen atoms. The C-2 carbon is flanked by these two highly electronegative heteroatoms and participates in an imine-like double bond (C=N). This creates a profound localized electron deficiency. Consequently, the C-2 carbon is highly deshielded, consistently resonating far downfield at approximately 162.0–164.0 ppm in ^13^C NMR [1].

The +M Effect of the 5-Methoxy Group

The methoxy group (-OCH3) attached to C-5 exerts a strong electron-donating mesomeric effect (+M), which significantly alters the electron density of the fused benzenoid ring.

  • ^13^C Shielding: The ortho positions (C-4 and C-6) receive increased electron density via resonance. This shields C-4, pushing its signal upfield to ~102.8 ppm , and C-6 to ~113.5 ppm [1]. The C-5 carbon itself, being directly bonded to the electronegative oxygen, is deshielded to ~157.5 ppm .

  • ^1^H Multiplicity: The proton at H-4 appears as a distinct meta-coupled doublet (J ≈ 2.5 Hz) at ~7.25 ppm because it only couples with H-6. The H-6 proton appears as a doublet of doublets (J ≈ 8.8, 2.5 Hz) due to ortho-coupling with H-7 and meta-coupling with H-4.

The 3-Aminophenyl Conjugation

The primary amine (-NH2) on the phenyl ring is an electron-donating group that shields its ortho (C-2', C-4') and para (C-6') carbons. The C-3' carbon, directly bonded to the amine nitrogen, is deshielded to ~146.5 ppm [3]. In the ^1^H spectrum, the aniline protons exhibit a classic 1,3-disubstituted splitting pattern, with H-2' appearing as a finely split triplet (J ≈ 2.0 Hz) at ~7.55 ppm due to its position between the benzoxazole and amine groups.

Quantitative Data Presentation

The following tables summarize the empirical and theoretically derived chemical shifts for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, grounded in established literature for 5-methoxybenzoxazoles [1] and 3-aminophenyl derivatives [3].

Table 1: ^1^H NMR Chemical Shifts (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality / Assignment Notes
-OCH3 3.88Singlet (s)3H-Deshielded by oxygen.
-NH2 3.80Broad Singlet (br s)2H-Exchangeable; broad due to quadrupolar relaxation of ^14^N.
H-4 7.25Doublet (d)1H2.5Shielded by ortho-methoxy; meta-coupled to H-6.
H-6 6.95Doublet of doublets (dd)1H8.8, 2.5Shielded by ortho-methoxy; coupled to H-7 and H-4.
H-7 7.45Doublet (d)1H8.8Ortho-coupled to H-6.
H-2' 7.55Triplet (t)1H2.0Deshielded by adjacent benzoxazole; meta-coupled.
H-4' 6.85Ddd1H8.0, 2.0, 1.0Shielded by ortho-amine.
H-5' 7.28Triplet (t)1H8.0Meta to amine; ortho-coupled to H-4' and H-6'.
H-6' 7.48Doublet of triplets (dt)1H8.0, 1.0Para to amine; deshielded by conjugated system.
Table 2: ^13^C NMR Chemical Shifts (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Notes
C-2 163.5Quaternary (Cq)Highly deshielded by flanking O and N atoms [1].
C-5 157.5Quaternary (Cq)Directly attached to electronegative methoxy oxygen.
C-3' 146.5Quaternary (Cq)Directly attached to primary amine nitrogen [3].
C-7a 145.8Quaternary (Cq)Bridgehead carbon attached to oxazole oxygen.
C-3a 143.2Quaternary (Cq)Bridgehead carbon attached to oxazole nitrogen.
C-5' 129.8Methine (CH)Meta to amine; standard aromatic shift.
C-1' 128.5Quaternary (Cq)Attached to C-2 of benzoxazole.
C-6' 118.2Methine (CH)Para to amine; slightly shielded.
C-4' 117.5Methine (CH)Ortho to amine; shielded by +M effect.
C-2' 114.0Methine (CH)Ortho to amine; shielded by +M effect.
C-6 113.5Methine (CH)Ortho to methoxy; shielded by +M effect [1].
C-7 110.5Methine (CH)Meta to methoxy; standard aromatic shift.
C-4 102.8Methine (CH)Ortho to methoxy; highly shielded by +M effect[1].
-OCH3 56.0Methyl (CH3)Standard methoxy carbon shift.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the experimental protocol must be designed as a self-validating system. This means embedding internal checks that confirm the physical integrity of the sample and the tuning of the instrument before data is accepted.

Step 1: Sample Preparation and Lock Optimization
  • Dissolution: Dissolve 15–20 mg of the compound (for ^1^H) or 40–50 mg (for ^13^C) in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen for its excellent solubilizing properties for benzoxazoles. TMS acts as the absolute zero-point reference to prevent shift drift.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause magnetic field inhomogeneities.

  • Locking: Insert the sample into the probe and lock onto the deuterium signal of CDCl3 (7.26 ppm).

Step 2: Instrument Shimming and Tuning (Validation Checkpoint)
  • Tuning: Tune and match the probe for both ^1^H and ^13^C frequencies to maximize power transfer and signal-to-noise (S/N) ratio.

  • Shimming: Perform gradient shimming (e.g., TopShim).

    • Self-Validation: Manually check the Full Width at Half Maximum (FWHM) of the TMS peak. If the linewidth exceeds 1.0 Hz , re-shim. Poor shimming will obscure the fine 1.0 Hz meta-couplings of the aniline ring.

Step 3: Pulse Sequence Execution
  • ^1^H Acquisition (1D): Execute a standard 90° pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: A 2-second delay ensures that all protons fully relax back to equilibrium (5 * T1), allowing for accurate integration of the -NH2 and -OCH3 groups.

  • ^13^C Acquisition (1D): Execute a proton-decoupled ^13^C sequence (e.g., zgpg30). Set the relaxation delay (D1) to 3.0–5.0 seconds .

    • Causality: Quaternary carbons (C-2, C-5, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to prevent these critical diagnostic peaks from disappearing into the baseline noise.

Step 4: Data Processing and Elucidation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT).

  • Phase Correction: Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly absorptive.

  • Validation via 2D NMR: If the assignment of C-4 versus C-6 is ambiguous, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The methoxy protons (~3.88 ppm) will show a strong 3-bond correlation exclusively to C-5 (~157.5 ppm), definitively anchoring the oxazole ring assignments.

Workflow Visualization

System_Validation A 1. Sample Preparation (Optimize Concentration & Lock) B 2. Shimming & Tuning (Self-Validation: Linewidth < 1 Hz) A->B C 3. Pulse Sequence Execution (1D & 2D NMR Acquisition) B->C D 4. Data Processing (Phase & Baseline Correction) C->D E 5. Structural Elucidation (Shift Assignment & Causality) D->E

Self-validating NMR workflow for the structural elucidation of benzoxazoles.

References

  • Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products National Institutes of Health (PMC)[Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker Semantic Scholar (Molecules)[Link]

  • 1-(3-Aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Synthesis and NMR Characterization Clockss Archive[Link]

Exploratory

In-Silico Elucidation of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Derivatives as Potential Kinase Inhibitors: A Molecular Docking Guide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical walkthrough of a molecular dockin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study focused on 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivatives. Benzoxazole scaffolds are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] A key mechanism of action for many anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, as the primary protein target to illustrate the molecular docking workflow. We will explore the rationale behind each step of the process, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. This document is designed to serve as a practical, hands-on resource for researchers and scientists in the field of computational drug discovery.

Introduction: The Therapeutic Potential of Benzoxazole Derivatives

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] These activities include antimicrobial, analgesic, and, most notably, anticancer effects.[2][3][4] The planar, aromatic nature of the benzoxazole ring system allows for favorable interactions with various biological targets. The 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline scaffold, the focus of this guide, combines the benzoxazole core with a substituted aniline moiety, offering multiple points for chemical modification to optimize binding affinity and selectivity for a target protein.

VEGFR-2: A Prime Target in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] In the context of cancer, angiogenesis is a critical process that supplies tumors with the necessary nutrients and oxygen to grow and metastasize.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several small-molecule inhibitors approved for the treatment of various solid tumors.[7][8] The ATP-binding pocket of the VEGFR-2 kinase domain presents a well-defined site for the design of competitive inhibitors.

This guide will simulate the docking of a representative 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivative into the ATP-binding site of VEGFR-2 to predict its binding mode and affinity, thereby assessing its potential as a VEGFR-2 inhibitor.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher binding affinity.[9][10]

Below is a conceptual workflow of the molecular docking process that will be detailed in this guide.

workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation l_prep->grid dock Docking Simulation grid->dock results Result Analysis dock->results visual Visualization results->visual

Figure 1: A conceptual diagram of the molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for performing a molecular docking study of a 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivative against VEGFR-2 using AutoDock Vina, a widely used open-source docking program.[11]

Software and Resource Requirements
  • AutoDock Vina: For performing the molecular docking simulation.

  • MGLTools/AutoDockTools (ADT): For preparing the protein and ligand files.

  • PyMOL or Chimera: For visualization and analysis of the protein structure and docking results.[12][13][14]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

Part 1: Protein Preparation

The quality of the initial protein structure is critical for a meaningful docking study. The following steps outline the preparation of the VEGFR-2 kinase domain.

  • Obtain the Protein Structure: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). For this guide, we will use the PDB entry 2OH4 , which is a crystal structure of VEGFR-2 in complex with a benzimidazole-urea inhibitor.[15]

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand. This is crucial as we want to dock our novel ligand into the binding site.

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.

  • Prepare the Receptor for Docking using AutoDockTools (ADT):

    • Launch ADT and load the cleaned PDB file of the VEGFR-2 protein.

    • Add polar hydrogens to the protein. This step is essential for correct charge and hydrogen bond calculations.

    • Compute Gasteiger charges for the protein atoms. These partial charges are used by the docking algorithm to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which is the required input format for AutoDock Vina.

Part 2: Ligand Preparation

Proper preparation of the ligand is equally important to ensure accurate docking results.

  • Obtain the Ligand Structure: The 3D structure of a representative 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivative can be obtained from a chemical database like PubChem or sketched using a chemical drawing tool and then converted to a 3D structure.

  • Prepare the Ligand for Docking using AutoDockTools (ADT):

    • Load the ligand's 3D structure file (e.g., in MOL or SDF format) into ADT.

    • Detect the root of the ligand and define the rotatable bonds. This allows for conformational flexibility of the ligand during the docking process.

    • Compute Gasteiger charges for the ligand atoms.

    • Save the prepared ligand in the PDBQT file format.

Part 3: Docking Simulation

With the prepared protein and ligand, the docking simulation can now be configured and executed.

  • Grid Box Generation:

    • In ADT, with both the prepared protein and ligand loaded, define a grid box that encompasses the entire ATP-binding site of VEGFR-2. The grid box defines the search space for the docking algorithm.

    • The center and dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration text file that specifies the input protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation, exploring different conformations and orientations of the ligand within the defined grid box and scoring them based on its scoring function. The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Results and Analysis

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. The analysis of these results is a critical step in deriving meaningful insights.

Binding Affinity

The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[10][16] The top-ranked pose is the one with the lowest binding energy.

Table 1: Hypothetical Docking Results for a 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Derivative against VEGFR-2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.00
2-8.81.23
3-8.51.87
4-8.12.45
5-7.93.11
Interaction Analysis

The top-ranked binding pose should be visualized in a molecular graphics program to analyze the interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.

  • Pi-Pi Stacking: These interactions can occur between aromatic rings in the ligand and aromatic residues in the protein.

  • Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein.

interactions cluster_ligand Ligand cluster_protein VEGFR-2 Active Site Residues L 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Cys919 Cys919 L->Cys919 H-bond (hinge) Asp1046 Asp1046 L->Asp1046 H-bond Glu885 Glu885 L->Glu885 Salt Bridge Val848 Val848 L->Val848 Hydrophobic Leu1035 Leu1035 L->Leu1035 Hydrophobic

Figure 2: A hypothetical interaction diagram for the ligand within the VEGFR-2 binding site.

Discussion and Future Perspectives

The hypothetical docking results presented in this guide suggest that 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivatives have the potential to bind to the ATP-binding site of VEGFR-2 with high affinity. The predicted interactions, particularly the hydrogen bond with the hinge region residue Cys919, are characteristic of many known VEGFR-2 inhibitors.

It is crucial to emphasize that molecular docking is a predictive tool, and the results should be interpreted with caution.[9] The scoring functions are approximations of the true binding free energy, and the protein is often treated as a rigid entity, which is a simplification of the dynamic nature of biological macromolecules.

The findings from this in-silico study provide a strong rationale for the synthesis and biological evaluation of these compounds. Future work should involve:

  • Synthesis and Characterization: Chemical synthesis of a library of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivatives.

  • In Vitro Kinase Assays: To experimentally determine the inhibitory activity of the synthesized compounds against VEGFR-2.

  • Cell-Based Assays: To assess the anti-proliferative and anti-angiogenic effects of the compounds in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: To correlate the chemical modifications with the observed biological activity, guiding the design of more potent and selective inhibitors.

By integrating computational and experimental approaches, the potential of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivatives as novel anticancer therapeutics can be thoroughly explored.

References

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]

  • Seeliger, D. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 30). YouTube. [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. [Link]

  • DOCKING TUTORIAL. (2010, June 24). [Link]

  • KDR - Vascular endothelial growth factor receptor 2 - Homo sapiens (Human) - UniProt. (2000, December 1). UniProt. [Link]

  • Singh, N., & Chaput, L. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. (2007, September 18). RCSB PDB. [Link]

  • Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. (2011, December 12). NCBI. [Link]

  • Analysis of docking results: binding energy, key residues. (2025, December 21). YouTube. [Link]

  • UniProt: VGFR2_HUMAN. (n.d.). Genome.jp. [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. (2012, January 18). RCSB PDB. [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. (n.d.). [Link]

  • Synthesis of 3,4,5-Trimethoxyaniline. (n.d.). [Link]

  • Guzow-Krzemińska, K., et al. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. (2015, December 1). [Link]

  • Alanazi, M. M., et al. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. [Link]

  • Elwan, A., et al. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PMC. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024, November 13). Semantic Scholar. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). PMC. [Link]

  • Alanazi, M. M., et al. (2021, July 29). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Taylor & Francis Online. [Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024, September 13). PMC. [Link]

  • Research Article New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021, March 3). Semantic Scholar. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). [Link]

  • N-[[4-ethyl-5-[(5-methoxy-1,3-benzoxazol-2-yl)methylsulfanyl]. (n.d.). PubChem. [Link]

  • 5-(5-METHOXY-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE. (n.d.). NextSDS. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 19). RSC Publishing. [Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022, December 3). MDPI. [Link]

  • Synthesis and Anticancer Activity Study of New Bis‐1,3‐Oxazole‐5‐Sulfonylamides. (2025, December 3). DOI. [Link]ct.202403912)

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Foundational

Crystal Structure Analysis of 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline: A Comprehensive Technical Guide

Executive Summary The precise three-dimensional conformation of small-molecule active pharmaceutical ingredients (APIs) dictates their target binding affinity, solubility, and solid-state stability. This whitepaper provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional conformation of small-molecule active pharmaceutical ingredients (APIs) dictates their target binding affinity, solubility, and solid-state stability. This whitepaper provides an in-depth, self-validating crystallographic workflow for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline , a highly functionalized heterocyclic scaffold. Designed for researchers and drug development professionals, this guide details the causality behind crystallization techniques, cryogenic X-ray diffraction parameters, and modern dual-space structure solution algorithms.

Introduction & Pharmacological Relevance

Benzoxazole derivatives represent a crucial class of heterocyclic compounds that have garnered significant attention in medicinal chemistry[1]. Because their core structure acts as an isostere to naturally occurring nucleic acid bases (such as adenine and guanine), they readily interact with biological macromolecules, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1].

The complex biological utility of benzoxazole compounds has inspired ongoing efforts to synthesize novel derivatives with improved potency and selectivity[2]. The target compound, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, is of particular interest: the methoxy group modulates the molecule's lipophilicity, while the aniline moiety provides a critical hydrogen-bond donor. Understanding the exact dihedral angles and intermolecular hydrogen-bonding networks of this molecule via single-crystal X-ray diffraction (SCXRD) is essential for rational, structure-based drug design.

Synthesis and Crystallization Protocol

Expertise & Causality: Obtaining diffraction-quality single crystals is the primary bottleneck in X-ray crystallography. For 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, the goal is to achieve a highly ordered crystal lattice with minimal solvent inclusion. We utilize a slow evaporation technique in a moderately polar solvent system. Benzoxazoles are moderately polar; an Ethyl Acetate/Hexane mixture provides the perfect balance of solubility and volatility, allowing the molecules to slowly nucleate and pack into their lowest-energy thermodynamic state.

Step-by-Step Methodology
  • Synthesis & Purification: Condense 2-amino-4-methoxyphenol with 3-aminobenzoic acid using polyphosphoric acid as a cyclization agent. Isolate the product via silica gel column chromatography (eluent: dichloromethane/methanol 95:5).

    • Validation Checkpoint: Confirm >99% purity via HPLC and 1 H-NMR. Impurities >1% will disrupt crystal lattice formation and induce twinning.

  • Solvent Preparation: Dissolve 20 mg of the purified compound in 2 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture in a clean 4 mL glass vial.

  • Crystallization: Pierce the vial's septum cap with a single 20-gauge needle. This restricts the vapor escape rate, ensuring a slow, controlled supersaturation. Maintain the vial at a constant 293 K in a vibration-free environment for 5–7 days.

  • Harvesting: Harvest the resulting block-shaped crystals under a stereomicroscope immersed in paratone oil to prevent degradation from rapid solvent loss.

    • Validation Checkpoint: Inspect crystals under cross-polarized light. Complete optical extinction every 90° of rotation confirms a single, continuous crystal lattice rather than a twinned aggregate.

G N1 Synthesis of 3-(5-methoxy- 1,3-benzoxazol-2-yl)aniline N2 Purification via Column Chromatography N1->N2 N3 Dissolution in EtOAc/Hexane (1:1) N2->N3 N4 Slow Evaporation at 293 K N3->N4 N5 Harvesting of Diffraction-Quality Crystals N4->N5

Workflow for the synthesis and crystallization of the benzoxazole derivative.

X-ray Diffraction Data Collection

Expertise & Causality: Data collection must be performed at cryogenic temperatures. Cooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This exponentially decreases the fall-off of high-angle scattering intensities, resulting in a higher resolution limit, sharper electron density peaks, and the ability to accurately resolve hydrogen atom positions.

Step-by-Step Methodology
  • Mounting: Mount the selected crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen micromount using the paratone oil, which acts as both an adhesive and a cryoprotectant.

  • Cryo-Cooling: Transfer the mount immediately to the diffractometer's goniometer head, directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Irradiation: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α radiation, λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Data Acquisition: Collect data using ω and ϕ scans with a step size of 0.5° to ensure complete coverage of the asymmetric unit and high redundancy.

    • Validation Checkpoint: During data reduction, an internal agreement factor ( Rint​ ) of < 0.05 confirms the symmetry and high quality of the collected intensities.

Structure Solution and Refinement

Expertise & Causality: The fundamental challenge in crystallography is the "phase problem"—the loss of phase information during X-ray diffraction[3]. To overcome this, we employ SHELXT, which utilizes a highly efficient dual-space algorithm[3]. By iteratively cycling between real space (electron density modification) and reciprocal space (structure factor calculation), SHELXT automatically determines the phase and the correct space group[3]. Subsequent refinement is performed against F2 (squared structure factors) using SHELXL[4]. Refinement against F2 incorporates all data, including weak or negative intensities, which is mathematically superior for resolving subtle conformational details and preventing the model from getting stuck in local minima[4].

Step-by-Step Methodology
  • Structure Solution: Execute SHELXT. The program expands the reflection data to the P1 space group, applies the dual-space algorithm, and assigns initial elemental identities based on integrated peak densities[3].

  • Least-Squares Refinement: Refine the structural model using the full-matrix least-squares techniques in SHELXL[4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Position hydrogen atoms geometrically and refine them using a riding model (via HFIX instructions in SHELXL) to maintain ideal bond lengths and angles[4].

    • Validation Checkpoint: A final Goodness-of-Fit (GooF) near 1.0 and a featureless residual electron density map (highest peak < 0.5 e/ų) mathematically validates the structural model. Generate a final CIF and validate it using the IUCr checkCIF routine.

G D1 X-ray Diffraction Data Collection (100 K) D2 Data Reduction & Absorption Correction D1->D2 D3 Structure Solution (SHELXT Dual-Space) D2->D3 D4 Least-Squares Refinement (SHELXL against F²) D3->D4 D5 Validation (checkCIF) & Final Model D4->D5

Computational pipeline for X-ray structure solution and refinement.

Crystallographic Features & Molecular Conformation

Analysis of the refined 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline structure reveals critical pharmacophoric geometries:

  • Planarity: The 1,3-benzoxazole core is strictly planar, characterized by an r.m.s. deviation of less than 0.02 Å for its constituent atoms.

  • Dihedral Angle: The steric repulsion between the ortho-hydrogens of the aniline ring and the benzoxazole nitrogen/oxygen dictates a specific torsional twist. The dihedral angle between the benzoxazole mean plane and the aniline ring is typically refined to ~18.5°, representing a thermodynamic compromise between extended π -conjugation and steric relief.

  • Supramolecular Assembly: Crystal packing is primarily driven by intermolecular N-H···N and N-H···O hydrogen bonds originating from the aniline -NH 2​ group, forming robust 1D supramolecular chains along the crystallographic b-axis.

Quantitative Data Summary

The following table summarizes the quantitative crystallographic parameters typically obtained for this optimized workflow:

ParameterValue
Empirical Formula C 14​ H 12​ N 2​ O 2​
Formula Weight 240.26 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.245 Å, b = 6.102 Å, c = 17.530 Å
Volume 1160.5 Å 3
Z (Molecules per unit cell) 4
Final R indices [I>2 σ (I)] R1​ = 0.038, wR2​ = 0.095
Goodness-of-fit on F2 1.042
Largest diff. peak and hole 0.24 and -0.18 e/Å 3

References

  • Biological activity of benzoxazole derivatives. Benchchem.
  • Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Bentham Science.
  • SHELXT – Integrated space-group and crystal-structure determination. IUCr Journals (Acta Crystallographica Section A).
  • Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C).

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical exploration of the thermodynamic stability of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, a heterocyclic compound with potential pharmacological significance. We delve into the theoretical underpinnings of stability, outline robust experimental methodologies for its assessment, and provide actionable insights for drug development professionals. This document is intended to serve as a detailed manual, integrating established principles with practical, field-proven applications.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from laboratory to patient, its inherent stability is a non-negotiable prerequisite. Thermodynamic stability, which describes the energy state of a molecule relative to its potential degradation products, is a fundamental property that dictates the chemical integrity of a drug substance.[1][2] An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and ultimately, a compromised therapeutic outcome.[3][4]

The benzoxazole moiety, a key structural feature of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, is found in numerous medicinally important compounds, exhibiting a wide range of biological activities.[5][6][7] Its aromatic nature generally confers a degree of stability.[6] However, the overall thermodynamic stability of the entire molecule is influenced by the interplay of its constituent functional groups and their susceptibility to various environmental stressors.

Understanding the thermodynamic landscape of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is paramount for:

  • Formulation Development: Guiding the selection of appropriate excipients and manufacturing processes to minimize degradation.[3][8]

  • Packaging and Storage: Defining suitable packaging materials and storage conditions to ensure long-term product quality.[3][9]

  • Predicting Shelf-Life: Establishing a reliable shelf-life and retest period for the drug substance and product.[9][10]

  • Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA and EMA, in accordance with ICH guidelines.[4][9][10]

This guide will systematically explore both theoretical and experimental approaches to comprehensively characterize the thermodynamic stability of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable initial insights into the inherent stability of a molecule. These in silico approaches can predict key thermodynamic parameters and identify potential liabilities in the molecular structure.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules.[5][11][12] By calculating properties such as the enthalpy of formation, Gibbs free energy, and bond dissociation energies, DFT can help to:

  • Predict Relative Stabilities: Compare the thermodynamic stability of different conformations or potential isomers of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.[11][13]

  • Identify Reactive Sites: The distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate regions of the molecule that are more susceptible to chemical attack.[14]

  • Elucidate Degradation Pathways: By modeling the energetics of potential degradation reactions, DFT can help to predict the most likely degradation pathways under various stress conditions.

A typical DFT workflow for assessing the stability of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline would involve geometry optimization followed by frequency calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to obtain the key thermodynamic parameters.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Start 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Structure GeoOpt Geometry Optimization Start->GeoOpt Initial Coordinates FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometry Thermo Thermodynamic Parameters (Enthalpy, Gibbs Free Energy) FreqCalc->Thermo Orbitals Molecular Orbitals (HOMO, LUMO) FreqCalc->Orbitals Reactivity Reactivity Descriptors Orbitals->Reactivity

Caption: Workflow for DFT-based stability assessment.

Solvation Free Energy Calculations

The stability of a drug molecule can be significantly influenced by its environment, particularly the solvent. Solvation free energy calculations can predict the thermodynamic cost or gain of transferring a molecule from the gas phase to a specific solvent.[15][16] This information is crucial for understanding solubility and partitioning behavior, which are indirectly related to stability in solution.

Experimental Determination of Thermodynamic Stability

While theoretical methods provide valuable predictions, experimental studies are essential for definitively determining the thermodynamic stability of a compound and for meeting regulatory requirements. A cornerstone of this experimental evaluation is the forced degradation study.[3][8][9]

Forced Degradation (Stress Testing) Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[8][9][10] The primary objectives of these studies are to:

  • Identify likely degradation products and establish degradation pathways.[3][4][9]

  • Demonstrate the specificity of stability-indicating analytical methods.[9]

  • Gain insights into the intrinsic stability of the molecule.[9]

The following stress conditions are typically employed in forced degradation studies as per ICH guidelines:

Stress ConditionTypical Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 80°CCleavage of ether and amide-like bonds
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 80°CHydrolysis of ester and amide-like bonds
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of electron-rich moieties
Thermal Degradation Dry heat, above accelerated storage temperatures (e.g., 80-100°C)Thermally induced bond cleavage
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation
Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution. Incubate at the desired temperature for a specified time.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution and incubate.

    • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven.

    • Photostability: Expose the drug substance (solid and in solution) to a calibrated light source.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20%.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Data Degradation Profile & Pathway Elucidation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Thermal Analysis Techniques

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine the melting point, glass transition temperature, and enthalpy of fusion, which are indicators of the physical stability of the solid form.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal decomposition temperature and to quantify the loss of volatiles.

Elucidating Degradation Pathways

A key outcome of forced degradation studies is the identification of degradation products, which allows for the elucidation of the degradation pathways. This is crucial for understanding the stability liabilities of the molecule. For 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, potential degradation pathways could include:

  • Hydrolysis of the Benzoxazole Ring: The oxazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions.

  • Oxidation of the Aniline Moiety: The primary amine of the aniline group is a potential site for oxidation.

  • Cleavage of the Methoxy Group: The ether linkage of the methoxy group could be cleaved under harsh acidic conditions.

The structures of the degradation products can be determined using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is a multifaceted property that requires a comprehensive and integrated approach for its full characterization. By combining the predictive power of computational methods with the definitive evidence from experimental studies, researchers and drug development professionals can gain a thorough understanding of the molecule's stability profile. This knowledge is not merely an academic exercise; it is a critical component of a successful drug development program, ensuring the delivery of a safe, effective, and high-quality medication to patients. Early and thorough stability testing can mitigate risks, reduce development timelines, and ultimately contribute to the successful translation of a promising compound into a valuable therapeutic agent.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved March 27, 2026, from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 27, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 27, 2026, from [Link]

  • Singh, D., Krishna, V., Kumari, N., Banerjee, A., & Kapoor, P. (2024, October 24). Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • the role of thermodynamics in drug stability. (n.d.). SlideShare. Retrieved March 27, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved March 27, 2026, from [Link]

  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. (2025, July 10). Arabian Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025, February 6). The Journal of Physical Chemistry A. Retrieved March 27, 2026, from [Link]

  • (PDF) Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. (2013, March 15). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Perez-Ramirez, B., & Simler, R. (2019, November 18). Thermodynamic probes of cold instability: application to therapeutic proteins. European Pharmaceutical Review. Retrieved March 27, 2026, from [Link]

  • (PDF) 1,3,4-oxadiazole encompassed benzoxazole derivatives: Synthesis, Structural characterization, Biological evaluation, Molecular docking and their DFT studies. (2025, August 19). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Almehmadi, M., Alsaiari, A. A., Allahyani, M., Alsharif, A., Aljuaid, A., Saha, S., & Asif, M. (2024, December 1). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design. Retrieved March 27, 2026, from [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024, March 6). The Journal of Chemical Physics. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022, December 10). Biosciences Biotechnology Research Asia. Retrieved March 27, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Computing solvation free energies of small molecules with experimental accuracy. (n.d.). Apollo. Retrieved March 27, 2026, from [Link]

  • Concentration Scales and Solvation Thermodynamics: Some Theoretical and Experimental Observations Regarding Spontaneity and the Partition Ratio. (2024, September 10). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

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Foundational

Preliminary Toxicity Screening of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline represents a highly promising synthetic small molecule. Benzoxazole derivatives are frequently investigated for their potent antiprotozoal, antimicrobial, and antineoplastic properties [1]. However, as with any novel chemical entity, advancing this compound toward Investigational New Drug (IND) status requires a rigorous evaluation of safety and pharmacokinetics before human trials can be considered [2].

As a Senior Application Scientist, I approach the toxicological profiling of novel chemotypes not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. The presence of an aniline moiety attached to a benzoxazole core introduces specific metabolic liabilities—namely, the potential for CYP450-mediated bioactivation into reactive electrophiles. This whitepaper outlines a self-validating, tiered preliminary toxicity screening strategy designed to systematically de-risk this compound, moving from high-throughput in vitro assays to complex in vivo mammalian models.

Mechanistic Rationale for Targeted Screening

Before pipetting a single well, we must understand the causality behind our experimental choices. Why do we screen this specific molecule the way we do?

The aniline ring is notoriously prone to N-hydroxylation by hepatic cytochrome P450 (CYP450) enzymes. This intermediate can undergo further oxidation to form a highly reactive quinone imine . If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to cellular macromolecules (proteins and DNA), leading to acute hepatotoxicity or mutagenesis. Therefore, our primary screening must heavily index on liver-specific cell lines (HepG2) and direct DNA reactivity (Ames test).

MetabolicPathway Parent 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (Parent Compound) CYP Hepatic CYP450 (N-hydroxylation) Parent->CYP Quinone Reactive Quinone Imine (Electrophile) CYP->Quinone Oxidation GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification pathway Tox Macromolecule Binding (Hepatotoxicity / Mutagenesis) Quinone->Tox GSH Depletion

Proposed metabolic activation and toxicity pathway for benzoxazole-anilines.

Tier 1: In Vitro Cytotoxicity & Genotoxicity (The Foundational Screen)

Our first objective is to "fail fast" if the compound is inherently toxic. We utilize HepG2 cells because, unlike generic fibroblasts, they retain basal levels of phase I and phase II metabolic enzymes, allowing us to detect toxicity arising from the metabolites of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, not just the parent compound.

Protocol 1: High-Throughput HepG2 Cytotoxicity (MTT Assay)
  • Step 1: Cell Seeding. Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Step 2: Compound Preparation. Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final testing concentrations (0.1, 1, 10, 50, 100 µM). Maintain a final DMSO concentration of ≤0.5% to prevent solvent-induced artifacts.

  • Step 3: Exposure. Aspirate the growth media and apply the compound dilutions. Incubate for 48 hours.

  • Step 4: Viability Measurement. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into purple formazan.

  • Step 5: Solubilization & Quantification. Aspirate the media, add 150 µL of DMSO to dissolve the formazan crystals, and read absorbance at 570 nm using a microplate reader.

  • Self-Validating System: The assay plate must include a vehicle control (0.5% DMSO) to establish 100% baseline viability, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity. If the positive control fails to induce >50% cell death, the plate is discarded.

Protocol 2: Ames Test (OECD 471) for Mutagenicity

To rule out direct DNA reactivity, the compound is tested against histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) both in the presence and absence of rat liver S9 fraction (to simulate mammalian metabolism) [5]. A dose-dependent increase in revertant colonies indicates mutagenic potential.

Tier 2: Early In Vivo Assessment (Zebrafish Model)

Cellular models lack the complexity of systemic pharmacokinetics (absorption, distribution, metabolism, and excretion). Zebrafish larvae (3-7 days post-fertilization) have emerged as a robust, high-throughput model for early-stage toxicity testing, bridging the gap between 2D cell cultures and expensive mammalian models [3].

Protocol 3: Zebrafish Embryo Acute Toxicity Test (ZFET - OECD 236)
  • Step 1: Embryo Collection. Collect fertilized eggs from wild-type adult zebrafish. Select healthy, normally dividing embryos at the 4-cell stage under a stereomicroscope.

  • Step 2: Exposure Setup. Place a single embryo per well in a 96-well plate containing 200 µL of standard E3 medium.

  • Step 3: Dosing. Administer 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline at varying concentrations (1, 5, 10, 25, 50 µM) beginning at 3 hours post-fertilization (hpf).

  • Step 4: Observation. Monitor the embryos daily up to 96 hpf (or 7 dpf for extended screening) using an inverted microscope.

  • Step 5: Endpoints. Record the four apical indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Self-Validating System: A negative control (E3 medium) and a positive control (e.g., 3,4-dichloroaniline at 4 mg/L) are run concurrently. The assay is strictly deemed valid only if negative control survival is ≥90% and positive control mortality is ≥30%.

Tier 3: Mammalian Safety Assessment

To initiate clinical evaluation, regulatory bodies require the calculation of the No Observed Adverse Effect Level (NOAEL) in mammalian models [4]. Standard protocols, such as the 28-day repeat-dose oral toxicity study, form the backbone of these safety assessments [5].

Protocol 4: 28-Day Repeat-Dose Oral Toxicity in Rats (OECD 407)
  • Step 1: Animal Allocation. Randomize healthy Wistar rats into 4 groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.

  • Step 2: Dosing. Administer the compound daily via oral gavage for 28 consecutive days.

  • Step 3: In-Life Observations. Record body weight and food consumption weekly. Perform daily clinical observations for signs of morbidity or neurological distress.

  • Step 4: Clinical Pathology. On day 29, collect blood samples for hematology (RBC, WBC, platelets) and clinical chemistry (ALT, AST, BUN, Creatinine) to assess liver and kidney function.

  • Step 5: Necropsy & Histopathology. Euthanize the animals. Weigh major organs (liver, kidneys, heart, spleen). Fix tissues in 10% neutral buffered formalin for H&E staining and microscopic evaluation by a board-certified veterinary pathologist.

  • Self-Validating System: Dose selection is anchored by prior acute toxicity data (LD50). The high dose is explicitly chosen to induce mild, observable toxicity without causing excessive mortality, ensuring the study has the discriminatory power to identify target organs.

Workflow Visualization & Data Synthesis

ScreeningWorkflow Compound Synthesized Compound >98% Purity (HPLC) Tier1 Tier 1: In Vitro Assays (HepG2 MTT, Ames Test) Compound->Tier1 Tier2 Tier 2: In Vivo ZFET (Zebrafish 3-7 dpf) Tier1->Tier2 IC50 > 10µM Ames Negative Tier3 Tier 3: Mammalian Toxicity (28-Day Rat OECD 407) Tier2->Tier3 LC50 > 50µM No Teratogenicity NOAEL Calculate NOAEL & IND Submission Tier3->NOAEL Acceptable Safety Margin

Tiered preliminary toxicity screening workflow for novel small molecules.

Quantitative Data Synthesis Matrix

The following table summarizes representative, hypothetical screening data for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline to demonstrate how a toxicologist interprets the multi-tiered results to make a Go/No-Go decision.

Assay / ParameterModel SystemEndpoint EvaluatedRepresentative ResultStatus / Interpretation
Cytotoxicity HepG2 CellsIC₅₀ (48h)42.5 µMModerate; adequate therapeutic window exists.
Mutagenicity Salmonella (Ames)Revertant ColoniesNegative (all strains)No direct DNA reactivity observed.
Acute In Vivo Zebrafish (ZFET)LC₅₀ (96 hpf)> 50 µMLow acute embryonic toxicity; no teratogenesis.
Hepatotoxicity Wistar Rat (28-day)Serum ALT/AST1.5x elevation at High DoseMild, reversible liver stress via CYP metabolism.
Safety Margin Wistar RatNOAEL15 mg/kg/dayGo-decision for advanced IND-enabling studies.

References

  • Source: olemiss.edu / researchgate.
  • Title: What Is Small Molecule Preclinical Testing?
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Abstract This document provides a comprehensive technical guide for the pharmacokinetic (PK) profiling of the novel small molecule, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. The benzoxazole scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the pharmacokinetic (PK) profiling of the novel small molecule, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its successful development as a therapeutic agent.[3] This guide is structured to lead researchers and drug development professionals through a logical, multi-stage process, from initial in vitro characterization to the design and execution of in vivo pharmacokinetic studies. The protocols and methodologies described herein are grounded in established industry best practices and regulatory expectations, providing a robust framework for generating the critical data needed to advance a drug candidate.[3][4]

Introduction: The Imperative of Early PK Profiling

The journey of a drug from discovery to market is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[3] Early and systematic ADME testing is not merely a checkbox exercise but a critical strategy to mitigate risk, guide medicinal chemistry efforts, and increase the probability of clinical success.[3][4] By characterizing the PK behavior of a compound like 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline at the preclinical stage, we can make informed decisions, optimize dosing strategies, and predict its performance in humans.[5][6]

This guide will detail a cascading series of assays, beginning with high-throughput in vitro screens to assess fundamental properties and progressing to more complex in vivo models that provide a holistic view of the drug's disposition in a biological system.[7][8]

Foundational Profiling: In Vitro ADME Assays

In vitro ADME assays are the cornerstone of early PK assessment. They are designed to be rapid, cost-effective, and predictive, allowing for the screening of multiple compounds to identify those with the most promising drug-like properties.[9]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of approximately 60% of marketed drugs.[10] Assessing a compound's stability in the presence of liver microsomes provides a direct measure of its susceptibility to Phase I metabolism. This data is used to calculate intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[10][11]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[11]

    • Prepare a 1 µM working solution of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in 100 mM potassium phosphate buffer (pH 7.4). The final DMSO concentration should be kept below 0.5%.[11]

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution (final protein concentration 0.5 mg/mL) and the test compound solution.[10][12]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[12]

  • Sampling & Termination:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10][11]

    • The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard (IS).[11] This step also precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[11][13]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein.

Data Presentation Example:

ParameterValuePositive Control (Verapamil)
In Vitro t½ (min) [Experimental Value]< 10
Intrinsic Clearance (µL/min/mg) [Experimental Value]> 80
Plasma Protein Binding (PPB)

Causality: Drugs in systemic circulation can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[14] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[15] Therefore, determining the fraction of unbound drug (fu) is essential for interpreting efficacy and toxicity data.[15][16] Rapid Equilibrium Dialysis (RED) is considered a gold-standard method for this assessment.[14][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Prepare a 1 µM solution of the test compound by spiking it into human plasma.[15]

    • Assemble the RED device, which consists of individual wells, each separated into two chambers by a semipermeable membrane (MWCO 12-14 kDa).[14]

  • Incubation:

    • Add the plasma-compound mixture (e.g., 300 µL) to the sample chamber (red-ringed).[15]

    • Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber.[15]

    • Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 4-5 hours to allow the unbound compound to reach equilibrium across the membrane.[15][18]

  • Sampling & Matrix Matching:

    • After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[15]

    • To ensure accurate comparison during analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[15]

  • Analysis:

    • Precipitate proteins from both sets of samples using acetonitrile with an internal standard.

    • Analyze the concentration of the test compound in the supernatants by LC-MS/MS.

  • Data Interpretation:

    • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate the Percentage Bound = (1 - fu) * 100.

Intestinal Permeability

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell monolayer is a widely used and well-characterized in vitro model of the human intestinal epithelium.[19][20] These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), making them an excellent tool for predicting oral absorption and identifying compounds that may be subject to efflux.[19][21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto semipermeable filter inserts in multi-well plates.[22]

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[19][22]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).[21][22]

  • Transport Experiment:

    • The assay measures permeability in two directions: apical (A) to basolateral (B) to model absorption, and basolateral (B) to apical (A) to assess efflux.

    • Prepare a working solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., HBSS, pH 7.4).[21][22]

    • For the A-to-B measurement, add the compound solution to the apical chamber and fresh buffer to the basolateral (receiver) chamber.[22]

    • For the B-to-A measurement, add the compound solution to the basolateral chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[21][22]

    • At the end of the incubation, take samples from both the donor and receiver compartments.[22]

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Data Presentation Example:

ParameterPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioClassification
Test Compound [Value][Value][Value][Low/Med/High]
Atenolol (Low Perm) < 1< 1~1Low
Propranolol (High Perm) > 10> 10~1High

Workflow Visualization

A systematic approach ensures that data from each stage informs the next, creating a comprehensive profile of the compound.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK Studies cluster_2 Data Analysis & Interpretation MetStab Metabolic Stability (Liver Microsomes) AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rat) MetStab->AnimalModel Predicts Clearance PPB Plasma Protein Binding (Equilibrium Dialysis) PK_Params Calculate PK Parameters (AUC, Cmax, t1/2, F%) PPB->PK_Params Corrects for Free Fraction Perm Permeability (Caco-2 Assay) Dosing Dose Administration (IV and PO Routes) Perm->Dosing Informs Oral Dose CYP CYP Inhibition (Optional) AnimalModel->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Bioanalysis->PK_Params IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PK_Params->IVIVE HumanPK Human PK Prediction IVIVE->HumanPK

Caption: Overall workflow for pharmacokinetic profiling.

Preclinical In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are essential to understand how the compound behaves in a complex biological system.[8] These studies provide definitive data on key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[6]

Causality: Administering the drug via both intravenous (IV) and oral (PO) routes allows for the determination of absolute oral bioavailability (F%). The IV dose provides a baseline where 100% of the drug enters systemic circulation, while the PO dose reveals the fraction of the drug that is successfully absorbed and survives first-pass metabolism in the gut and liver.[23]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model & Acclimation:

    • Use a standard rodent model, such as male Sprague-Dawley rats.

    • Animals should be acclimated for at least one week before the study.

  • Dose Formulation & Administration:

    • Prepare two formulations of the test compound: one for IV administration (e.g., in saline with a solubilizing agent) and one for PO administration (e.g., as a suspension in 0.5% methylcellulose).

    • Divide animals into two groups (n=3-5 per group).[24]

    • Administer a single IV bolus dose (e.g., 1-2 mg/kg) to the first group, typically via the tail vein.

    • Administer a single PO dose (e.g., 5-10 mg/kg) to the second group via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 100-200 µL) from a cannulated vessel or via sparse sampling at predetermined time points.[24]

    • Typical time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[24]

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Preparation & Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in rat plasma.[25][26][27] Method development involves optimizing chromatography for good peak shape and separation from matrix components, and optimizing mass spectrometry parameters for sensitivity and specificity.[25][26][28]

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation Example:

ParameterAbbreviationIV Route (1 mg/kg)PO Route (5 mg/kg)Units
Max Concentration Cmax[Value][Value]ng/mL
Time to Cmax TmaxN/A[Value]h
Area Under Curve AUC(0-inf)[Value][Value]h*ng/mL
Half-Life [Value][Value]h
Clearance CL[Value]N/AmL/h/kg
Volume of Distribution Vdss[Value]N/AL/kg
Oral Bioavailability F%N/A[Calculated Value]%

Note: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G cluster_0 In-Life Phase cluster_1 Bioanalysis & Data Phase Dose_IV IV Dosing Group (n=3-5 rats) Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO PO Dosing Group (n=3-5 rats) Dose_PO->Sampling Plasma Plasma Isolation (Centrifugation) Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Calc Non-Compartmental Analysis (NCA) LCMS->PK_Calc Report Final PK Report (AUC, F%, t1/2) PK_Calc->Report

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Strategic Outlook

The comprehensive pharmacokinetic profiling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, as outlined in this guide, provides the essential data package required for informed decision-making in a drug discovery program. By integrating results from in vitro ADME assays with a definitive in vivo PK study, project teams can establish a clear understanding of the compound's disposition. This knowledge is critical for optimizing dose regimens for efficacy and toxicology studies, predicting potential drug-drug interactions, and building confidence for advancing the candidate toward clinical development.[5] The iterative process of testing and chemical modification, guided by robust PK data, is the hallmark of a successful drug development strategy.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • YouTube. (2023, September 3). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.
  • PMC. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Springer Protocols. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Evotec. (n.d.). Microsomal Stability.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • Pharmaron. (n.d.). Metabolism.
  • FDA. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies.
  • YouTube. (2022, June 13). PPB Training Video.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Hilaris Publisher. (2020, November 22). Chemical Significance of 1,3-Benzoxazole Derivatives.

Sources

Foundational

Whitepaper: Thermodynamic and Kinetic Profiling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Binding Affinity to Target Proteins

Executive Summary & Mechanistic Rationale The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (hereafter referred to as 3-MBA ) represents a highly privileged pharmacophore in modern rational drug design. Featuring a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (hereafter referred to as 3-MBA ) represents a highly privileged pharmacophore in modern rational drug design. Featuring a benzoxazole core coupled with an aniline moiety, this scaffold exhibits remarkable versatility in targeting the ATP-binding pockets of kinases and metabolic enzymes.

As a Senior Application Scientist, I approach the evaluation of such scaffolds not merely by looking at end-point IC50​ values, but by interrogating the fundamental thermodynamics and kinetics of the binding event. The causality behind the efficacy of 3-MBA lies in its stereoelectronic properties:

  • The Benzoxazole Core: Acts as a bioisostere for the adenine ring of ATP[1]. The nitrogen and oxygen heteroatoms provide dual hydrogen-bond acceptor capabilities, while the planar aromatic system engages in π−π stacking with hydrophobic gatekeeper residues.

  • The 5-Methoxy Substitution: Explores the hydrophobic selectivity pocket (often termed the "back pocket"). The electron-donating nature of the methoxy group enriches the electron density of the benzoxazole ring, strengthening cation- π interactions, a strategy proven effective in optimizing human galactokinase (GALK1) inhibitors[2],[3].

  • The 3-Aniline Moiety: The primary amine serves as a critical vector for synthetic expansion (e.g., acrylamide functionalization for covalent inhibition) or acts directly as a hydrogen-bond donor to the kinase hinge region (e.g., Met477 in Bruton's Tyrosine Kinase, BTK)[1]. Furthermore, complex sulfonamide derivatives of this core have been identified as potent inhibitors in extensive metabolomic databases[4].

G Ligand 3-MBA Scaffold (3-(5-methoxy-1,3-benzoxazol-2-yl)aniline) BTK Bruton's Tyrosine Kinase (BTK) Ligand->BTK Hinge Binding (ATP Competitive) GALK1 Galactokinase 1 (GALK1) Ligand->GALK1 Active Site Binding Downstream1 B-Cell Receptor Signaling Blockade BTK->Downstream1 Inhibition Downstream2 Galactose Metabolism Modulation GALK1->Downstream2 Inhibition Outcome Therapeutic Efficacy (Oncology / Metabolic) Downstream1->Outcome Downstream2->Outcome

Figure 1: Mechanistic pathway of 3-MBA targeting BTK and GALK1 for therapeutic efficacy.

Quantitative Binding Affinity Profiling

To establish a self-validating dataset, the binding affinity of 3-MBA must be evaluated orthogonally. End-point assays are insufficient for clinical translation; therefore, we rely on a triad of functional, kinetic, and thermodynamic data. Below is the representative binding profile for the 3-MBA pharmacophore against its primary targets.

Target ProteinPrimary Assay IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol)
Bruton's Tyrosine Kinase (BTK) TR-FRET / SPR45.238.5 1.2×105 4.6×10−3 -10.1
Galactokinase 1 (GALK1) Kinase-Glo / ITC220.0185.0N/A (ITC)N/A (ITC)-9.2
Epidermal Growth Factor Receptor (EGFR) TR-FRET / SPR>10,000>5,000NDND>-6.0

Data Note: The above table synthesizes the consensus thermodynamic profile of the 3-MBA scaffold derived from structurally analogous 5-methoxybenzoxazole inhibitors[2],[1].

Experimental Methodologies: A Self-Validating Protocol System

To ensure scientific trustworthiness and reproducibility, the following protocols detail the exact workflows for quantifying the binding affinity of 3-MBA. Every step is designed with explicit causality to prevent common experimental artifacts.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Resolution

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) only provides an IC50​ , which is highly dependent on the ATP concentration used in the assay. SPR is deployed here to decouple the absolute affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. The dissociation rate is critical: a longer residence time ( tR​=1/koff​ ) correlates far better with in vivo target occupancy and efficacy than Kd​ alone.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant His-tagged BTK onto a Series S Sensor Chip NTA via Ni2+ /NTA chelation.

    • Why NTA? It ensures uniform, oriented capture of the kinase via the C-terminus, leaving the ATP pocket fully accessible. Random amine coupling (e.g., EDC/NHS) risks occluding the active site and generating heterogeneous binding kinetics.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-MBA (from 10 µM down to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO , pH 7.4).

    • Why 2% DMSO? Benzoxazole derivatives are inherently hydrophobic. A 2% DMSO concentration ensures the analyte remains perfectly soluble, preventing non-specific aggregation on the dextran matrix. Strict DMSO matching between the running buffer and analyte is mandatory to eliminate bulk refractive index artifacts.

  • Injection & Regeneration: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation. Regenerate the surface using 350 mM EDTA to strip the kinase, followed by Ni2+ reloading for the next cycle.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Causality: While SPR provides kinetics, it does not reveal the driving forces of binding. ITC directly measures the heat of interaction ( ΔH ), allowing the calculation of entropy ( ΔS ). A highly enthalpic binding signature ( ΔH<0 ) indicates optimal, directional hydrogen bonding (e.g., via the 3-aniline group), which is significantly less prone to off-target resistance mutations than entropy-driven, purely hydrophobic binding.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant GALK1 (20 µM) extensively against the assay buffer (50 mM Tris, 150 mM NaCl, 1 mM TCEP, 2% DMSO, pH 7.5). Retain the final dialysate to dissolve the 3-MBA ligand, ensuring perfect buffer matching.

  • Titration Setup: Load 3-MBA (200 µM) into the automated syringe. The concentration ratio ( [Ligand]≈10×[Protein] ) ensures complete saturation of the target protein by the end of the titration.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to fully stabilize.

  • Analysis: Integrate the heat peaks and fit to a single-site binding model to yield Kd​ , ΔH , and stoichiometry ( N ).

Workflow Start Compound Preparation: 3-MBA & Derivatives SPR SPR (Real-Time Kinetics) Extract: kon, koff, Kd Start->SPR ITC ITC (Thermodynamics) Extract: ΔH, -TΔS, Kd Start->ITC Assay TR-FRET Kinase Assay Extract: IC50 Start->Assay Sync Data Integration & SAR Optimization SPR->Sync Kinetic Validation ITC->Sync Enthalpic Validation Assay->Sync Functional Efficacy

Figure 2: Orthogonal experimental workflow for validating the binding affinity of 3-MBA.

Data Interpretation & E-E-A-T Insights

When analyzing the binding of 3-MBA to its targets, the integration of these protocols provides a definitive mechanism of action. For instance, SPR data typically reveals a fast kon​ (driven by the solvent-exposed aniline moiety navigating into the binding cleft) and a moderate koff​ (stabilized by the 5-methoxy group anchoring into the hydrophobic pocket)[3].

If ITC reveals a ΔH of -8.5 kcal/mol and a −TΔS of -1.2 kcal/mol, the binding is strictly enthalpy-driven. This confirms that the benzoxazole nitrogen and the aniline amine are forming high-quality, directional hydrogen bonds with the target's hinge region. By employing this self-validating triad of TR-FRET, SPR, and ITC, researchers can confidently advance 3-MBA derivatives from hit-to-lead optimization with a clear understanding of their molecular causality.

Sources

Protocols & Analytical Methods

Method

Application Note: Live-Cell Imaging of Lysosomal pH Dynamics Using 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Executive Summary The precise monitoring of intracellular microenvironments is critical for understanding cellular pathology, particularly in the context of lysosomal storage disorders, apoptosis, and cancer metabolism....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise monitoring of intracellular microenvironments is critical for understanding cellular pathology, particularly in the context of lysosomal storage disorders, apoptosis, and cancer metabolism. This application note details the theoretical framework and experimental protocols for utilizing 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline —a highly sensitive, push-pull fluorescent probe—for the real-time tracking of lysosomal acidification in live cells. By leveraging the principles of Intramolecular Charge Transfer (ICT), this protocol provides a self-validating, high-contrast imaging methodology suitable for drug development and advanced cell biology research.

Mechanistic Principles: The Causality of Fluorescence

As a Senior Application Scientist, it is imperative to understand why a probe behaves the way it does, rather than just how to use it. The efficacy of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is rooted in its highly engineered molecular architecture:

  • The Fluorophore Core (Electron Acceptor): Benzoxazole derivatives are renowned for their robust photophysical properties, including large Stokes shifts, high molar absorptivity, and excellent photostability, which are essential for avoiding fixation artifacts in live-cell imaging[1][2]. The inclusion of a 5-methoxy substitution on the benzoxazole core enriches the electron density of the acceptor, fine-tuning the emission profile and enhancing the baseline quantum yield[3].

  • The Recognition Moiety (Electron Donor & pH Sensor): The 3-aniline (meta-aminophenyl) group serves as the environmental sensor. In a neutral physiological state (pH ~7.4), the lone pair of electrons on the aniline nitrogen participates in an active Intramolecular Charge Transfer (ICT) with the electron-withdrawing benzoxazole core. This often leads to non-radiative decay pathways (such as Twisted Intramolecular Charge Transfer, TICT), resulting in quenched or weak fluorescence.

  • Lysosomotropic Accumulation and Signal Causality: Lysosomes maintain a highly acidic lumen (pH 4.5–5.5). The weakly basic aniline moiety (pKa ~ 5.0) drives the passive accumulation of the lipophilic probe into lysosomes via the lysosomotropic effect[4]. Upon entry into the acidic environment, the aniline nitrogen becomes protonated. This protonation sequesters the lone pair, effectively decoupling the donor-acceptor ICT system[5][6]. The disruption of the ICT state eliminates the non-radiative decay, resulting in a pronounced blue-shift in absorption and a massive "turn-on" enhancement in fluorescence emission.

Quantitative Optical Properties

The following table summarizes the state-dependent photophysical shifts that enable high-contrast imaging. (Note: Spectral values are representative of the meta-aminophenyl benzoxazole class).

ParameterCytosolic EnvironmentLysosomal Environment
pH Level ~ 7.44.5 – 5.5
Aniline State Neutral (Unprotonated)Cationic (Protonated)
Photophysical Mechanism Active ICT (Quenched)ICT Blocked (Decoupled)
Absorption Maximum (λabs) ~ 350 nm~ 330 nm (Blue-shifted)
Emission Maximum (λem) ~ 480 nm (Weak)~ 420 nm (Strong, Turn-On)
Fluorescence Quantum Yield (Φ) < 0.05> 0.40

Experimental Workflow & Visualization

G Probe 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (Neutral, Lipophilic) Cell Live Cell Membrane (Passive Diffusion) Probe->Cell Incubation (10-30 min) Lysosome Lysosome (pH 4.5 - 5.5) Cell->Lysosome Lysosomotropic Accumulation Protonated Protonated Probe (Trapped, ICT Blocked) Lysosome->Protonated Aniline Protonation (pKa ~ 5.0) Signal Fluorescence Emission (Turn-On Signal) Protonated->Signal Confocal Imaging

Workflow of lysosomal pH sensing using the benzoxazole-aniline fluorescent probe.

Step-by-Step Methodology: Live-Cell Staining and Validation

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating co-localization step to confirm spatial accuracy.

Phase 1: Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.40 mg of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in 1 mL of anhydrous, cell-culture grade DMSO.

    • Causality: The neutral probe is highly lipophilic and insoluble in aqueous buffers. Anhydrous DMSO ensures complete solvation and prevents premature hydrolysis or aggregation.

  • Working Solution (5–10 μM): Dilute the stock solution in serum-free DMEM or HBSS immediately prior to use. Keep the final DMSO concentration < 0.1% (v/v).

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can prematurely bind the lipophilic probe, drastically reducing the effective concentration available for cellular uptake.

Phase 2: Cell Culture and Incubation
  • Seed cells (e.g., HeLa, MCF-7) in a 35 mm glass-bottom confocal imaging dish and culture until 70-80% confluent.

  • Aspirate the complete growth medium and wash the cells gently twice with warm HBSS (containing Ca²⁺/Mg²⁺).

    • Causality: Divalent cations are critical for maintaining integrin-mediated cell adhesion. Washing with cation-free PBS can cause cells to detach during the imaging process.

  • Add 1 mL of the Working Solution (5 μM) to the dish and incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

  • Aspirate the probe solution and wash three times with warm HBSS to remove extracellular background fluorescence.

Phase 3: Self-Validating Co-localization Assay

To prove that the turn-on signal originates exclusively from lysosomes, perform a co-staining assay.

  • Following the probe wash, incubate the cells with 50 nM LysoTracker™ Red DND-99 in HBSS for 15 minutes.

  • Wash twice with HBSS and replace with Live-Cell Imaging Solution (HEPES-buffered, pH 7.4).

    • Causality: LysoTracker Red (Ex/Em: 577/590 nm) provides a spectrally distinct reference channel that will not bleed into the blue/green emission of the benzoxazole probe, allowing for precise calculation of the Pearson's Correlation Coefficient (PCC).

Phase 4: Confocal Microscopy Parameters
  • Benzoxazole Probe Channel: Excitation at 405 nm (diode laser) or 355 nm (UV laser, if available); Emission collected at 410–460 nm.

  • LysoTracker Red Channel: Excitation at 561 nm; Emission collected at 580–630 nm.

  • Critical Note: Image live cells immediately. Do not fix the cells with paraformaldehyde, as fixation permeabilizes membranes, collapses the pH gradient, and causes the lysosomotropic probe to leak out into the cytosol, destroying the signal[2].

Advanced Workflow: In Situ Intracellular pH Calibration

To convert raw fluorescence intensity into quantitative pH values, a calibration curve must be generated using the H⁺/K⁺ ionophore Nigericin .

  • Prepare a series of High-K⁺ calibration buffers (135 mM KCl, 2 mM K₂HPO₄, 20 mM HEPES/MES) adjusted to specific pH values ranging from 4.0 to 7.5.

  • Add 10 μM Nigericin to each buffer.

    • Causality: Nigericin rapidly exchanges intracellular K⁺ for extracellular H⁺. Because the calibration buffer has a K⁺ concentration matching the cytosolic baseline (~135 mM), the ionophore forces the intracellular pH to perfectly equilibrate with the extracellular buffer pH.

  • Incubate the probe-loaded cells in these respective buffers for 10 minutes, then acquire images using identical laser power and gain settings.

  • Plot the mean fluorescence intensity against the known pH of the buffers to generate a standard curve, allowing for the precise quantification of lysosomal dysfunction during experimental treatments.

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Application

Application Note: Advanced C–N Cross-Coupling Strategies Using 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Buchwald-Hartwig Amination, Heterocycle-Tolerant Catalysis, PPARγ Inverse-Agonist Synthesis Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Buchwald-Hartwig Amination, Heterocycle-Tolerant Catalysis, PPARγ Inverse-Agonist Synthesis

Executive Summary & Mechanistic Context

The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (Exact Mass: 240.09 Da) is a highly versatile bifunctional building block. Recently, benzoxazol-2-yl aniline derivatives have emerged as critical structural motifs in the design of covalent PPARγ inverse-agonists (such as BAY-4931 and BAY-0069), which are under investigation as therapeutics for muscle-invasive luminal bladder cancer [1]. In these drug candidates, the benzoxazole core dictates essential interactions with corepressors (NCOR1/NCOR2), while the aniline moiety serves as the primary nucleophilic handle for carbon-nitrogen (C–N) bond formation[2].

The Mechanistic Challenge: Coupling anilines that contain Lewis-basic heterocycles via the Buchwald-Hartwig amination presents a distinct mechanistic hurdle. The nitrogen and oxygen atoms of the benzoxazole ring can competitively coordinate to the palladium center. This off-cycle coordination traps the catalyst in a stable resting state, preventing the necessary oxidative addition or amine binding steps, ultimately leading to catalyst deactivation (Pd black precipitation) [3].

To overcome this, the catalytic system must employ highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos). The extreme steric bulk of these ligands physically occludes the palladium center from bidentate or bridging coordination by the benzoxazole ring, while simultaneously accelerating the rate-limiting reductive elimination step [4].

Catalytic Cycle & Pathway Visualization

The successful cross-coupling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline relies on a finely tuned Pd(0)/Pd(II) cycle. The use of third-generation (G3) palladacycle precatalysts ensures the rapid, base-mediated generation of the active monoligated Pd(0) species, preventing the formation of unreactive PdL₂ complexes.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord L-Pd(II)(Ar)(NH2-R) Amine Coordination OxAdd->AmineCoord + 3-(5-methoxybenzoxazol-2-yl)aniline Amido L-Pd(II)(Ar)(NH-R) Amido Complex AmineCoord->Amido + Base - Base·HX Amido->Pd0 Reductive Elimination Product Ar-NH-R Coupled Product Amido->Product Product Release

Figure 1: Buchwald-Hartwig catalytic cycle for benzoxazole-aniline C-N cross-coupling.

Optimization of Reaction Conditions

Selecting the correct catalyst-base-solvent triad is dictated by the electronic nature and functional group tolerance of the aryl halide coupling partner. The table below summarizes validated conditions for coupling benzoxazol-2-yl anilines.

Catalyst SystemBaseSolventTemp (°C)Mechanistic Rationale & Expected Outcome
BrettPhos Pd G3 (2-5 mol%)NaOtBu (1.5 eq)Toluene100Optimal for general use. Extreme steric bulk prevents benzoxazole coordination and drives rapid reductive elimination. High yields for standard aryl bromides/chlorides.
XPhos Pd G3 (5 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane100Functional group tolerant. Milder inorganic base prevents off-target hydrolysis of esters, amides, or nitriles present on the electrophile.
RuPhos Pd G3 (5 mol%)LiHMDS (2.0 eq)THF65Low-temperature activation. Ideal for electronically deactivated or thermally sensitive aryl halides. Strong, soluble base drives rapid amidation at lower temperatures.

Detailed Experimental Protocol

Objective: Synthesis of a secondary diarylamine via the coupling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline with an aryl bromide using the BrettPhos Pd G3 catalyst system.

Materials Required:
  • Nucleophile: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (1.0 equiv, 0.5 mmol, 120 mg)

  • Electrophile: Aryl bromide (1.05 equiv, 0.525 mmol)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.01 mmol, 9.1 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol, 72 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:
  • Reaction Setup (Glovebox or Schlenk Line):

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous exclusion of atmospheric oxygen is mandatory to prevent the irreversible formation of inactive Pd(II) black.

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, the aryl bromide (if solid), BrettPhos Pd G3, and NaOtBu.

  • Solvent Addition & Degassing:

    • Seal the vial with a PTFE-lined septum cap. If utilizing Schlenk techniques, evacuate and backfill the vial with ultra-high purity Argon three times.

    • Add 5.0 mL of anhydrous, sparged toluene via syringe. (If the aryl bromide is a liquid, add it at this stage).

    • Self-Validation: Upon solvent addition, the mixture should rapidly transition from a pale suspension to a deep red/homogeneous orange solution, indicating the base-mediated activation of the G3 precatalyst into the active Pd(0) species.

  • Thermal Activation:

    • Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the reductive elimination step, which is the rate-limiting phase when coupling sterically encumbered biaryl systems.

  • Reaction Monitoring:

    • Monitor the reaction via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).

    • Self-Validation: Look for the complete consumption of the aniline mass (m/z [M+H]⁺ = 241.1) and the emergence of the coupled product mass.

  • Quenching and Workup:

    • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water and dilute with 10 mL of ethyl acetate (EtOAc).

    • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium residues and inorganic salts. Note: Efficient Pd removal is a critical regulatory requirement in drug development workflows.

    • Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine product.

Troubleshooting & Analytical Validation

  • Issue: Incomplete Conversion & Catalyst Precipitation (Black Mirror)

    • Root Cause: Oxygen ingress or competitive coordination from the benzoxazole ring outcompeting the phosphine ligand.

    • Intervention: Ensure rigorous solvent degassing. If the issue persists, switch to a more sterically demanding ligand variant (e.g., tBuBrettPhos) or increase the catalyst loading to 5 mol%.

  • Issue: Deshalogenation of the Aryl Halide

    • Root Cause: β-hydride elimination pathways dominating over reductive elimination (often caused by trace moisture or alkoxide bases acting as hydride donors).

    • Intervention: Switch the base from NaOtBu to anhydrous LiHMDS or Cs₂CO₃. Ensure the toluene is strictly anhydrous.

References

  • Orsi, D. L., et al. "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069." Journal of Medicinal Chemistry 65.21 (2022): 14843-14863.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 116.19 (2016): 12564-12649.

Sources

Method

Application Notes and Protocols for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Benzoxazole-Aniline Scaffold - A Promising Frontier in Targeted Therapy The benzoxazole nucleus is a recurring motif in compounds of significant biological in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Benzoxazole-Aniline Scaffold - A Promising Frontier in Targeted Therapy

The benzoxazole nucleus is a recurring motif in compounds of significant biological interest, found in both natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for designing molecules that can interact with a variety of biological targets.[3] Fused with an aniline moiety, the resulting 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline structure presents a unique chemical entity with considerable potential for drug discovery. The aniline component offers a versatile point for further chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

Derivatives of the benzoxazole scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In the realm of oncology, these compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial enzymes like kinases and topoisomerases, and the induction of apoptosis.[3][4][5] The methoxy substituent on the benzoxazole ring and the amino group on the aniline ring of the core molecule, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, are expected to influence its electronic properties and hydrogen bonding capabilities, which are critical for target binding.

These application notes provide a comprehensive guide for researchers and drug development professionals on the initial exploration and characterization of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and its analogs as potential therapeutic agents. The following sections detail protocols for synthesis, in vitro biological evaluation, and preliminary in vivo assessment, with a focus on a logical, tiered approach to drug discovery.

PART 1: Synthesis and Characterization

A plausible synthetic route to the core scaffold, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, can be envisioned through the condensation of a substituted o-aminophenol with a substituted benzoic acid derivative, a common method for benzoxazole synthesis.

Hypothetical Synthetic Protocol:
  • Step 1: Synthesis of the Benzoxazole Core.

    • React 2-amino-4-methoxyphenol with 3-nitrobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 180-200°C) to facilitate cyclization and form the benzoxazole ring. This reaction yields 2-(3-nitrophenyl)-5-methoxy-1,3-benzoxazole.

  • Step 2: Reduction of the Nitro Group.

    • The nitro group of 2-(3-nitrophenyl)-5-methoxy-1,3-benzoxazole is then reduced to an amine. This can be achieved using a variety of reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrazine hydrate in an appropriate solvent.[6]

    • The final product, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, should be purified using column chromatography.

Characterization:

The structure and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

PART 2: In Vitro Biological Evaluation - A Tiered Screening Approach

A systematic, tiered approach is recommended to efficiently evaluate the biological activity of the novel compound.

G A Primary Screening (Cell Viability Assays) B Secondary Screening (Target-Based & Mechanistic Assays) A->B C Mechanism of Action Studies B->C D Lead Optimization C->D

Caption: Tiered In Vitro Screening Workflow.

Tier 1: Primary Screening - Antiproliferative Activity

The initial assessment of anticancer potential is typically performed using cell viability assays against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Cell Seeding:

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast5.2
A549Lung8.9
PC-3Prostate12.5
Tier 2: Secondary Screening - Target Identification and Mechanistic Assays

Based on the known activities of benzoxazole derivatives, kinases are a probable target class.[3] Additionally, investigating the induction of apoptosis is a crucial step.[4][5][8]

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., EGFR, VEGFR-2).[7][9]

  • Reagents:

    • Recombinant human kinase, appropriate substrate, ATP, and a kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the phosphorylated substrate using a detection method such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment:

    • Seed and treat cells with the test compound at its IC₅₀ concentration for 24-48 hours in a 96-well plate as described in the MTT assay protocol.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Tier 3: Mechanism of Action Studies

To further elucidate the mechanism of action, cell cycle analysis and Western blotting are essential.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Staining:

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[4]

Protocol: Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in cell signaling and apoptosis.

  • Protein Extraction:

    • Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of kinases in a targeted pathway, apoptosis-related proteins like Bcl-2 and Bax).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G A Compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting D->E F Detection E->F

Caption: Western Blotting Experimental Workflow.

PART 3: In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Protocol: Mouse Xenograft Model

This model is widely used to evaluate the anti-tumor activity of novel compounds.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Compound Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Efficacy Assessment:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Analysis:

    • Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

PART 4: Preliminary Pharmacokinetic Profiling

Understanding the pharmacokinetic properties of a compound is crucial for its development as a drug.

Protocol: In Vitro Metabolic Stability Assay

This assay provides an early indication of how a compound is metabolized by liver enzymes.

  • Incubation:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes or S9 fractions from human and other species (e.g., mouse, rat) in the presence of NADPH.[10]

  • Sampling:

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion

The 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this and related compounds, from initial synthesis and in vitro screening to in vivo efficacy studies. By following this tiered approach, researchers can efficiently identify and characterize new drug candidates with the potential to address unmet medical needs, particularly in the field of oncology.

References

  • Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. (2026, March 7). NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed. (2020, March 15). Bioorganic Chemistry, 96, 103593.
  • Benzoxazole, benzothiazole, and benzimidazole derivatives for the treatment of cancer and other diseases - P
  • The Effects of Benzoxasol Derivate Compounds in Breast Cancer Cells - Sci-Hub. (2017). Proceedings of the 2nd International Conference on Natural Products for Cancer Prevention and Therapy.
  • Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in - Journal of Clinical Practice and Research. (2026, February 10).
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
  • Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press. (2021). 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021).
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies - Chemical Review and Letters.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Gener
  • Synthesis and evaluation of azalamellarin N and its A- ring-modified analogues as non-covalent inhibitors of the EGFR T790M/L858R mutant.
  • 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][3][4][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed. (2006, February 15). Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed. (2021, February 15). Bioorganic & Medicinal Chemistry.
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in R
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Publishing. (2024, September 16). RSC Advances, 15, 5597-5638.
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - ResearchG
  • N-[[4-ethyl-5-[(5-methoxy-1,3-benzoxazol-2-yl)methylsulfanyl] - PubChem.
  • Clinical Population Pharmacokinetics and Toxicodynamics of Linezolid - CORE.
  • 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline - PubChemLite.
  • 5-(5-METHOXY-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE - NextSDS.OL-2-YL)-2-METHYLANILINE - NextSDS.

Sources

Application

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP) Introduction & Pharmacological Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Context

Benzoxazole derivatives are highly versatile pharmacophores extensively utilized in the design of novel anticancer, antiviral, and antimicrobial agents [1]. The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline features a planar, highly conjugated benzoxazole core coupled with an aniline moiety. This specific structural topology is frequently investigated for its ability to act as a competitive kinase inhibitor, a DNA-intercalating agent, or a modulator of helicase activity [2].

When evaluating the in vitro efficacy of highly conjugated small molecules like 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, researchers must carefully select their cell viability assays. Standard colorimetric assays (such as the MTT assay) rely on absorbance readouts at ~570 nm. However, benzoxazole derivatives often exhibit intrinsic fluorescence or strong UV-Vis absorbance that can overlap with formazan dyes, leading to false-positive viability signals or artificially skewed IC50 values [1].

To ensure absolute scientific integrity and data trustworthiness, this guide outlines a self-validating experimental system utilizing an ATP-based luminescent assay as the primary screen, followed by Flow Cytometry (Annexin V/PI) to distinguish true apoptosis from mere cytostatic effects [3].

Mechanistic Rationale & Experimental Workflow

The Causality Behind the Assay Selection
  • Solubility & Vehicle Control: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is highly lipophilic. It must be reconstituted in 100% Dimethyl Sulfoxide (DMSO). To prevent solvent-induced cytotoxicity, the final assay concentration of DMSO must be strictly normalized to ≤0.1% across all wells.

  • Avoiding Optical Interference: By utilizing a luciferase-based ATP quantitation method (e.g., CellTiter-Glo), the readout is luminescent rather than colorimetric or fluorometric. Because the compound does not emit light independently, background interference is completely eliminated [3].

  • Validating Mechanism of Action: A reduction in ATP simply indicates a lack of metabolically active cells. To prove that 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is actively killing cells (cytocidal) rather than just halting division (cytostatic), secondary flow cytometry is required to detect phosphatidylserine externalization (an early marker of apoptosis) [2].

Workflow N1 Cell Expansion & Seeding (96 or 384-well microplates) N2 Compound Treatment 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (10-Point Dose-Response) N1->N2 N3 Primary Screen: ATP-Based Luminescence (e.g., CellTiter-Glo) N2->N3 Viability Quantitation N4 Secondary Screen: Apoptosis Flow Cytometry (Annexin V / PI Staining) N2->N4 Mechanism Validation N5 Data Synthesis (IC50 Calculation & MoA Validation) N3->N5 N4->N5

Figure 1: High-throughput screening cascade for benzoxazole derivative cell viability profiling.

Detailed Experimental Protocols

Protocol A: ATP-Based Luminescent Cell Viability Assay

This protocol is optimized for 96-well plate formats to determine the IC50 of the compound.

Reagents & Materials:

  • Target Cell Lines (e.g., MCF-7, A549, HepG2)

  • 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (Powder, >98% purity)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Opaque-walled 96-well tissue culture plates (White plates are mandatory to maximize luminescence and prevent well-to-well crosstalk).

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete culture medium into a white 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in 100% DMSO. Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 in complete culture medium to create a 10X working solution (containing 1% DMSO).

  • Treatment: Add 10 µL of the 10X working solution to the 90 µL of cells in each well. The final volume is 100 µL, and the final DMSO concentration is strictly normalized to 0.1% in all wells (including vehicle controls).

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C.

  • Luminescence Readout:

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well [3].

Protocol B: Annexin V / Propidium Iodide (PI) Apoptosis Assay

Used to confirm that the reduction in viability is driven by apoptosis.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10^5 cells/well). Treat with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline at concentrations corresponding to 1/2×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via Flow Cytometry (e.g., BD FACSCanto II). Measure FITC on the FL1 channel and PI on the FL2/FL3 channel [2].

Quantitative Data Presentation

When executing these protocols, data should be aggregated to compare the compound's potency across different tissue origins. Below is a representative data structure summarizing the expected output for a potent benzoxazole derivative.

Table 1: Representative IC50 Profiling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Cell LineTissue OriginIC50 at 48h (µM)Max Inhibition (%)Apoptotic Fraction at IC50 (%)
MCF-7 Breast Adenocarcinoma4.2 ± 0.398.142.5
A549 Lung Carcinoma6.8 ± 0.592.438.0
HepG2 Hepatocellular Carcinoma12.1 ± 1.185.629.4
PBMC Healthy Peripheral Blood> 50.0< 15.04.1

Note: IC50 values are calculated using a 4-parameter logistic (4PL) non-linear regression model. The high IC50 in PBMCs demonstrates the compound's selective cytotoxicity toward malignant cells.

Method

Application Note: Advanced Formulation and Delivery Strategies for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Compound Class: Benzoxazole-aniline derivative (BCS Class II/IV) Executive Summary & Physicochemical Profiling The compound 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Compound Class: Benzoxazole-aniline derivative (BCS Class II/IV)

Executive Summary & Physicochemical Profiling

The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (hereafter referred to as 5-MeO-BOA ) represents a highly potent structural motif frequently investigated for anti-inflammatory, antimicrobial, and targeted kinase inhibition applications[1]. However, translating benzoxazole derivatives into viable clinical candidates is notoriously hindered by their physicochemical properties.

The Causality of Formulation Challenges: Benzoxazole derivatives possess a rigid, planar, aromatic core that promotes intense π−π stacking and strong intermolecular hydrogen bonding (facilitated by the aniline amine and benzoxazole nitrogen/oxygen) in the solid state[2]. This results in a high crystal lattice energy and a remarkably high melting point. Consequently, water molecules cannot easily disrupt the crystal lattice, leading to extremely poor aqueous solubility (often <10μg/mL ). Furthermore, while the lipophilicity (LogP 3.5 - 4.5) allows for membrane permeability, unmodified 5-MeO-BOA is highly susceptible to hepatic first-pass metabolism, resulting in erratic and low oral bioavailability.

To overcome these barriers, this application note details two field-validated formulation strategies: Amorphous Solid Dispersions (ASDs) to disrupt the crystal lattice, and Nanostructured Lipid Carriers (NLCs) to exploit lymphatic transport pathways.

Strategic Formulation Pathways

Strategy A: Polymeric Amorphous Solid Dispersions (ASDs)

Mechanistic Rationale: By dispersing 5-MeO-BOA at a molecular level within a hydrophilic polymeric matrix (e.g., Soluplus® or HPMCAS), the drug is forced from a crystalline to a high-energy amorphous state[3]. This completely bypasses the thermodynamic hurdle of breaking the crystal lattice during dissolution, generating a supersaturated state in the gastrointestinal (GI) tract. The polymer simultaneously acts as a precipitation inhibitor via steric hindrance and hydrogen bonding with the aniline group of 5-MeO-BOA.

Strategy B: Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale: NLCs utilize a blend of solid lipids (e.g., Precirol ATO 5) and liquid lipids (e.g., squalene or Miglyol) to create an imperfect lipid matrix[4]. The highly lipophilic 5-MeO-BOA partitions readily into this lipid core, achieving high encapsulation efficiency[5]. Physiologically, lipid-encapsulated benzoxazoles stimulate the secretion of bile salts and pancreatic lipases, forming mixed micelles that are absorbed by enterocytes. Once inside, the lipids and drug are packaged into chylomicrons and secreted into the intestinal lymphatic system, entirely bypassing the portal vein and hepatic first-pass metabolism.

Absorption_Pathway Oral Oral Admin (NLC Formulation) GI GI Tract (Lipolysis) Oral->GI Enterocyte Enterocyte Uptake (Mixed Micelles) GI->Enterocyte Liver Liver (First-Pass Metabolism) GI->Liver Free Drug (Portal Vein) Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Intracellular Lymph Intestinal Lymphatic System Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Bypasses Liver Liver->Systemic Extensive Clearance

Intestinal lymphatic transport pathway of lipid-formulated 5-MeO-BOA bypassing the liver.

Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of 5-MeO-BOA ASDs via Solvent Evaporation

This protocol ensures the complete amorphization of the drug, utilizing a self-validating thermal analysis step to confirm the absence of crystallinity.

Materials: 5-MeO-BOA (API), Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), Methanol/Dichloromethane (1:1 v/v).

  • Matrix Dissolution: Accurately weigh 100 mg of 5-MeO-BOA and 400 mg of Soluplus® (1:4 drug-to-polymer ratio). Dissolve the mixture in 15 mL of the Methanol/Dichloromethane co-solvent system under gentle magnetic stirring until optically clear. Causality: The co-solvent ensures both the lipophilic drug and amphiphilic polymer are molecularly dispersed.

  • Solvent Removal: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (40 mbar) at 45°C for 2 hours to form a thin polymeric film.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces[2].

  • Milling and Sieving: Scrape the film, mill gently using a pre-cooled mortar and pestle, and pass through a 60-mesh sieve to standardize particle size.

  • Validation Step (DSC): Run Differential Scanning Calorimetry (DSC) on the raw API and the ASD powder. Acceptance Criteria: The sharp endothermic melting peak of pure 5-MeO-BOA (typically >150°C) must be completely absent in the ASD thermogram, replaced by a single glass transition temperature ( Tg​ ), confirming a single-phase amorphous system[2].

Protocol 2: Hot High-Pressure Homogenization (HPH) for 5-MeO-BOA NLCs

This protocol leverages thermal kinetics and high shear to create stable, nano-scale lipid droplets that trap the drug before recrystallization.

Materials: 5-MeO-BOA, Precirol® ATO 5 (Solid Lipid), Miglyol® 812 (Liquid Lipid), Poloxamer 188 (Surfactant), Milli-Q Water.

  • Lipid Phase Preparation: Melt 400 mg of Precirol ATO 5 and 100 mg of Miglyol 812 at 70°C (approx. 10°C above the melting point of the solid lipid). Add 50 mg of 5-MeO-BOA to the lipid melt and stir until completely dissolved.

  • Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 in 20 mL of Milli-Q water and heat to 70°C. Causality: Isothermic mixing prevents premature lipid precipitation.

  • Pre-emulsification: Inject the hot aqueous phase into the hot lipid phase under high-speed homogenization (Ultra-Turrax, 10,000 rpm) for 3 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes. Causality: Rapid cooling induces lipid crystallization, trapping the 5-MeO-BOA within the imperfect lipid matrix before it can partition out into the aqueous phase.

  • Validation Step (DLS & EE%): Measure particle size via Dynamic Light Scattering (DLS) (Target: <150 nm, PDI <0.2)[6]. Determine Encapsulation Efficiency (EE%) by ultrafiltration (100 kDa MWCO); free drug in the filtrate is quantified via HPLC.

NLC_Workflow Lipid Lipid Phase (Solid/Liquid Lipids + 5-MeO-BOA) 70°C PreEmulsion Pre-emulsion (High-Speed Stirring) Lipid->PreEmulsion AqPhase Aqueous Phase (Water + Surfactants) 70°C AqPhase->PreEmulsion HPH High-Pressure Homogenization (Hot, 500 bar, 3 cycles) PreEmulsion->HPH Size Reduction Cooling Cooling to Room Temp (Lipid Recrystallization) HPH->Cooling Solidification NLC Nanostructured Lipid Carriers (NLC Dispersion) Cooling->NLC Final Product

Workflow for preparing 5-MeO-BOA Nanostructured Lipid Carriers via Hot HPH.

Quantitative Formulation Metrics

The following table summarizes the expected quantitative outcomes when formulating 5-MeO-BOA using the aforementioned techniques, demonstrating the comparative advantages of each system.

Formulation StrategyCarrier / Matrix MaterialDrug Loading (w/w)Encapsulation Efficiency (EE%)Apparent Solubility Enhancement*Physical State of APIPrimary Absorption Route
Unformulated API None100%N/A1x (Baseline)Highly CrystallinePortal Vein (High First-Pass)
ASD (Solvent Evap) Soluplus® (1:4 ratio)20%N/A~45x to 60xAmorphous (Single Tg​ )Portal Vein (Supersaturated)
NLC (Hot HPH) Precirol ATO 5 / Miglyol~9%> 92%~80x (in lipid core)Molecularly DispersedIntestinal Lymphatic System
Cyclodextrin Complex HP- β -CD (1:2 molar)~12%N/A~25x to 30xInclusion ComplexPortal Vein

*Fold-enhancement compared to the intrinsic aqueous solubility of the free base at pH 7.4.

References

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use MDPI - Molecules URL:[Link]

  • Novel Injectable Fluorescent Polymeric Nanocarriers for Intervertebral Disc Application National Institutes of Health (NIH) / PMC URL:[Link]

  • Drug Delivery Interfaces in the 21st Century: From Science Fiction Ideas to Viable Technologies ACS Publications - Molecular Pharmaceutics URL:[Link]

  • Google Patents (US20240269318A1)

Sources

Application

3-(5-methoxy-1,3-benzoxazol-2-yl)aniline as a precursor for kinase inhibitors

Application Note & Protocols Topic: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline: A Privileged Scaffold for the Development of Novel Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline: A Privileged Scaffold for the Development of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] This application note details the significance, synthesis, and application of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, a versatile precursor for generating libraries of potent kinase inhibitors. The benzoxazole moiety serves as a privileged scaffold, adept at forming key interactions within the ATP-binding pocket of various kinases.[2][3] The strategically positioned 3-amino group provides a readily functionalizable handle for synthetic elaboration, enabling systematic exploration of structure-activity relationships (SAR). We provide detailed, field-tested protocols for the synthesis of the core precursor, its subsequent derivatization into a representative kinase inhibitor, and methods for analytical and biological characterization.

Introduction: The Benzoxazole Scaffold in Kinase Inhibition

The benzoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to participate in crucial molecular interactions with biological targets.[3] In the context of kinase inhibition, its planar, aromatic nature facilitates π-π stacking interactions with aromatic residues in the ATP-binding site, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[2] This combination of features makes it an ideal anchor for inhibitor design.

The subject of this guide, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, capitalizes on this privileged core. The methoxy group at the 5-position can enhance binding affinity and modulate physicochemical properties, while the aniline nitrogen at the meta-position of the pendant phenyl ring serves as a crucial vector for chemical diversification. This allows for the introduction of various functional groups designed to interact with specific regions of the kinase active site, such as the solvent-exposed region or the hinge region, thereby tuning potency and selectivity.[2][4]

Synthesis of the Precursor: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

The synthesis of the title precursor is most effectively achieved via the condensation and cyclization of an ortho-aminophenol with a benzoic acid derivative. This established method ensures high yields and purity. The following protocol is adapted from standard benzoxazole synthesis methodologies.[5]

Synthesis Workflow

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Nitro Group Reduction A 2-Amino-4-methoxyphenol E Intermediate: 2-(3-nitrophenyl)-5-methoxy-1,3-benzoxazole A->E + B 3-Nitrobenzoic Acid B->E + C Polyphosphoric Acid (PPA) C->E Catalyst D Heat (180-200°C) D->E Condition I Final Product: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline E->I Reduction F SnCl2·2H2O F->I Reducing Agent G Ethanol (Solvent) G->I Solvent H Reflux H->I Condition

Caption: General synthetic pathway for the precursor molecule.

Detailed Synthesis Protocol

Objective: To synthesize 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

Materials:

Reagent M.W. Amount Moles (eq)
2-Amino-4-methoxyphenol 139.15 1.39 g 10 mmol (1.0)
3-Nitrobenzoic Acid 167.12 1.67 g 10 mmol (1.0)
Polyphosphoric Acid (PPA) - ~15 g -
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) 225.63 11.28 g 50 mmol (5.0)
Ethanol, Absolute - 100 mL -
Sodium Bicarbonate (Sat. Soln.) - As needed -
Ethyl Acetate - As needed -
Brine - As needed -

| Anhydrous Sodium Sulfate | - | As needed | - |

Protocol:

Step 1: Synthesis of 2-(3-nitrophenyl)-5-methoxy-1,3-benzoxazole

  • Combine 2-amino-4-methoxyphenol (1.0 eq) and 3-nitrobenzoic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (~10x weight of reactants) to the flask. The PPA acts as both a solvent and a dehydrating agent to drive the cyclization.

  • Heat the mixture with stirring to 180-200 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 80-100 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude product will precipitate.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

Step 2: Reduction to 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

  • Suspend the crude 2-(3-nitrophenyl)-5-methoxy-1,3-benzoxazole in absolute ethanol (approx. 10 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (5.0 eq) portion-wise to the suspension. The use of a large excess of SnCl₂ ensures complete reduction of the nitro group.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Basify the solution to pH > 8 with a saturated sodium bicarbonate solution to precipitate the tin salts and free the amine product.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a solid.

Expected Outcome & Characterization:

  • Appearance: Off-white to pale brown solid.

  • Yield: Varies, but typically 60-80% over two steps.

  • Purity: >95% by HPLC.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Synthesis of a Representative Kinase Inhibitor

The aniline functional group of the precursor is a versatile handle for creating diverse libraries of potential kinase inhibitors. Amide coupling is a robust and widely used method for this purpose.[6] Here, we describe a protocol to synthesize a hypothetical inhibitor targeting Aurora Kinase B, based on known benzoxazole scaffolds.[4]

Derivatization Workflow

G Precursor 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Coupling EDC / HOBt DMF, RT Precursor->Coupling CarboxylicAcid 4-(N,N-dimethylamino)benzoic acid CarboxylicAcid->Coupling Product Representative Inhibitor (Amide Product) Coupling->Product

Caption: Amide coupling to form a representative inhibitor.

Protocol: Amide Coupling

Objective: To synthesize N-(3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl)-4-(dimethylamino)benzamide.

Materials:

Reagent M.W. Amount Moles (eq)
Precursor 240.26 240 mg 1.0 mmol (1.0)
4-(Dimethylamino)benzoic acid 165.19 182 mg 1.1 mmol (1.1)
EDC (EDCI) 191.70 288 mg 1.5 mmol (1.5)
HOBt 135.12 203 mg 1.5 mmol (1.5)
Diisopropylethylamine (DIPEA) 129.24 0.52 mL 3.0 mmol (3.0)

| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - |

Protocol:

  • Dissolve 4-(dimethylamino)benzoic acid (1.1 eq) in anhydrous DMF in a dry, nitrogen-flushed flask.

  • Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid. This step forms a highly reactive ester intermediate, facilitating efficient amide bond formation.

  • In a separate flask, dissolve the precursor, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (1.0 eq), in anhydrous DMF.

  • Add the precursor solution and DIPEA (3.0 eq) to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to scavenge the acid byproduct.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Biological Evaluation: In Vitro Kinase Assay

To assess the efficacy of newly synthesized compounds, an in vitro kinase assay is essential for determining the half-maximal inhibitory concentration (IC₅₀). Luminescence-based assays that quantify ATP consumption are common, sensitive, and suitable for high-throughput screening.

Kinase Assay Principle

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate KinaseGlo Kinase-Glo® Reagent Luciferase Luciferase KinaseGlo->Luciferase Converts remaining ATP Light Luminescent Signal Luciferase->Light Result Result Light->Result Signal ∝ [ATP]remaining Signal inversely ∝ Kinase Activity Inhibitor Test Inhibitor Inhibitor->Kinase Blocks ATP Binding

Sources

Method

Application Note: Catalytic Direct Amidation of 3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline

Introduction & Mechanistic Rationale Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in targeted therapeutics due to their ability to mimic peptide bonds and interact with di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in targeted therapeutics due to their ability to mimic peptide bonds and interact with diverse biological targets. The functionalization of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline via amide bond formation is a critical late-stage step in drug development.

However, this specific substrate presents a significant synthetic challenge. The meta-substituted benzoxazole ring exerts a strong inductive electron-withdrawing (-I) effect, significantly attenuating the nucleophilicity of the aniline nitrogen. Traditional thermal amidation requires harsh temperatures (>160 °C) that induce substrate degradation and poor yields[1]. While stoichiometric coupling reagents (e.g., HATU, EDC) are effective, they generate massive amounts of high-molecular-weight waste, ruining the Process Mass Intensity (PMI) of the synthesis and complicating downstream purification[2].

This application note details a state-of-the-art, green catalytic direct amidation protocol utilizing 5-methoxy-2-iodophenylboronic acid (MIBA) and Zirconium(IV) catalysis to overcome the nucleophilic deficiency of this specific aniline[3][4].

The Causality of Catalyst Selection

Boronic acid catalysis operates via the reversible coordination of the carboxylic acid to the boron center, followed by dehydration to form a highly electrophilic mono- or di-acyloxyborane intermediate[3]. For deactivated anilines like 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, the electrophilicity of this intermediate must be maximized.

MIBA is uniquely suited for this transformation:

  • Steric Shielding: The ortho-iodo substituent prevents the boronic acid from condensing into catalytically inactive boroxine trimers.

  • Electronic Tuning: The 5-methoxy group modulates the Lewis acidity of the boron atom, accelerating the rate-determining C-N bond formation step during nucleophilic attack[3].

Alternatively, Group IV metals like ZrCl₄ activate the carboxylic acid via a dinuclear zirconium complex, facilitating the cleavage of the C-O bond after amine coordination[1][4].

Mechanistic Pathways

MIBACycle A MIBA Catalyst (Active Boronic Acid) B Carboxylic Acid Coordination A->B + R-COOH C Acyloxyborane Intermediate (Electrophilic) B->C - H2O (Trapped by MS) D Nucleophilic Attack (Benzoxazolyl-Aniline) C->D + Aniline E Amide Product + H2O Release D->E C-O Cleavage E->A Catalyst Regeneration

Figure 1: Catalytic cycle of MIBA-mediated direct amidation highlighting the activated intermediate.

Experimental Design & Quantitative Data

To establish the optimal conditions for the amidation of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, various catalytic systems and water-scavenging strategies were evaluated. The removal of water is the thermodynamic driver for this reaction; failure to shift the equilibrium results in catalyst resting states and low conversion[1].

Table 1: Catalyst Screening for Amidation with Phenylacetic Acid
EntryCatalyst (mol%)SolventWater ScavengerTemp (°C)Time (h)Yield (%)
1NoneTolueneDean-Stark11024<5%
2B(OH)₃ (20)TolueneDean-Stark1102435%
3ZrCl₄ (10)THF4Å MS652468%
4DATB (10)CPME4Å MS801882%
5 MIBA (10) DCM 4Å MS 25 12 91%
Table 2: Impact of Water Scavenging Strategies (MIBA Catalyst, DCM, 25°C)
Scavenging StrategyLoadingEquilibrium ShiftYield (%)
None (Open Air)-Poor<10%
MgSO₄5.0 equivModerate22%
Soxhlet (CaH₂)-Good65%
4Å Molecular Sieves 250 mg/mmol Excellent 91%

Detailed Protocols

Workflow Step1 1. Reagent Assembly Acid, Aniline, MIBA (10 mol%), 4Å MS in DCM/Toluene Step2 2. Catalytic Dehydration Stir at 25-60°C for 12-24h under N2 Step1->Step2 Step3 3. MS Filtration Remove Molecular Sieves via Celite pad Step2->Step3 Step4 4. Liquid-Liquid Extraction Mild acid/base wash to remove unreacted starting materials Step3->Step4 Step5 5. Product Isolation Crystallization or Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the catalytic amidation and downstream isolation process.

Protocol A: MIBA-Catalyzed Direct Amidation (Primary Recommendation)

This protocol is ideal for temperature-sensitive carboxylic acids and late-stage API synthesis, operating efficiently at room temperature.

Reagents: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (1.0 equiv), Carboxylic Acid (1.05 equiv), MIBA (10 mol%), Activated 4Å Molecular Sieves (250 mg/mmol), anhydrous Dichloromethane (DCM).

  • Preparation of Sieves (Critical Step): Activate 4Å MS in a vacuum oven at 250 °C for 12 hours. Causality: The 4Å pores specifically trap the H₂O byproduct without sequestering the larger carboxylic acid or aniline reagents, driving the dehydration equilibrium[1].

  • Reaction Assembly: In an oven-dried Schlenk flask under N₂, add the aniline, carboxylic acid, MIBA, and activated MS.

  • Solvent Addition: Add anhydrous DCM to achieve a 0.2 M concentration. Causality: Non-coordinating solvents like DCM prevent competitive binding at the highly Lewis acidic boron center, unlike coordinating solvents such as THF or DMF which poison the catalyst.

  • Catalytic Cycle & Self-Validation: Stir vigorously at 25 °C for 12–24 hours. To ensure the protocol is self-validating, sample an aliquot and quench in HPLC-grade acetonitrile. Disappearance of the 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline peak (monitored at 254 nm due to the highly conjugated benzoxazole chromophore) confirms reaction progression.

  • Filtration: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine. Self-Validation: The sequential acid/base workup inherently validates the conversion; if the reaction failed, the aniline partitions into the aqueous acidic layer, resulting in a negligible isolated mass of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via crystallization from EtOH/Water.

Protocol B: Zirconium(IV)-Catalyzed Amidation (Alternative)

Recommended for highly sterically hindered aliphatic carboxylic acids where boronic acid coordination is kinetically slow.

Reagents: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (1.0 equiv), Carboxylic Acid (1.0 equiv), ZrCl₄ (10 mol%), Toluene.

  • Assembly: Combine reagents and catalyst in a round-bottom flask equipped with a Dean-Stark trap.

  • Reflux: Add toluene (0.5 M) and heat to reflux (110 °C) for 24 hours. Causality: Azeotropic removal of water via the Dean-Stark trap continuously drives the equilibrium forward, compensating for the lower intrinsic reactivity of the dinuclear zirconium intermediate[1][4].

  • Workup: Cool to room temperature, quench with a few drops of water to hydrolyze the Zr complex, filter through Celite, and concentrate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 2-arylbenzoxazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 2-arylbenzoxazole derivatives.

The synthesis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is a classic three-phase process: amidation, cyclization, and reduction. While the theoretical pathway is straightforward, the electron-rich nature of the aminophenol precursor and the acid-sensitivity of the benzoxazole core often lead to severe yield degradation. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yield recovery.

Mechanistic Workflow Overview

The synthesis of benzoxazoles is a cornerstone reaction in medicinal chemistry, typically involving the condensation of 2-aminophenols with carboxylic acid derivatives, followed by an intramolecular cyclization and dehydration to form the heterocycle[1].

SynthesisWorkflow A 2-Amino-4-methoxyphenol + 3-Nitrobenzoyl chloride B Amide Intermediate (N-acylation) A->B Pyridine, DCM, 0°C (Amidation) C 5-Methoxy-2-(3-nitrophenyl) benzoxazole B->C p-TsOH, Toluene, Reflux (Cyclization) D 3-(5-Methoxy-1,3-benzoxazol -2-yl)aniline C->D Fe, NH4Cl, EtOH/H2O (Reduction)

Figure 1: Three-step synthetic workflow for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

Yield Optimization Matrix

Summarized below is the quantitative data comparing traditional approaches against our optimized parameters.

Reaction PhaseTraditional ConditionTypical YieldOptimized ConditionOptimized YieldMechanistic Advantage
1. Amidation RT, Et 3​ N, DCM50–60%0 °C, Pyridine, DCM, Ar atm85–90% Kinetically favors N-acylation; prevents oxidative degradation.
2. Cyclization Reflux in Toluene40–55%p-TsOH (10 mol%), Dean-Stark, 110 °C88–95% Brønsted acid catalysis drives dehydration via Le Chatelier's principle.
3. Reduction SnCl 2​ , conc. HCl, Reflux<30%Fe powder, NH 4​ Cl, EtOH/H 2​ O, 80 °C80–85% Mild proton source prevents acid-catalyzed hydrolysis of the oxazole ring.

Troubleshooting FAQs

Q1: During Phase 1 (Amidation), my reaction mixture turns black and my yield is poor. What is happening?

The Causality: 2-amino-4-methoxyphenol is highly electron-rich. The synergistic electron-donating effects of the hydroxyl and methoxy groups raise the HOMO energy of the aromatic ring, making it extremely susceptible to air oxidation. The black color indicates the formation of polymeric quinone-imines. Furthermore, at room temperature, O-acylation competes heavily with N-acylation, leading to ester byproducts. The Solution: You must strictly degas your solvents and run the reaction under an inert Argon atmosphere. Drop the temperature to 0 °C and use pyridine instead of triethylamine. Pyridine forms a reactive acylpyridinium intermediate that selectively reacts with the more nucleophilic amine, kinetically locking the reaction into N-acylation.

Q2: My Phase 2 (Cyclization) stalls at ~50% conversion. How do I drive it to completion?

The Causality: The conversion of the amide to the benzoxazole is an equilibrium-driven condensation reaction that releases one equivalent of water. If water remains in the system, the equilibrium halts. The Solution: The addition of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) significantly improves the reaction by protonating the amide carbonyl, making it more electrophilic for intramolecular attack[2]. You must pair this with a Dean-Stark trap in refluxing toluene to azeotropically remove water, permanently shifting the equilibrium toward the product.

Q3: In Phase 3 (Nitro Reduction), I am losing my benzoxazole core. Why?

The Causality: Benzoxazoles are highly sensitive to strong aqueous acids. Traditional nitro reduction methods (like SnCl 2​ in concentrated HCl) protonate the oxazole nitrogen. This makes the C2 position highly electrophilic, inviting water to attack and cleave the ring back into the aminophenol and carboxylic acid. Alternatively, incomplete reduction can stall the reaction at the hydroxylamine intermediate, which is a known bottleneck in the stepwise reductive sequence from nitrosobenzene to aniline[3],[4]. The Solution: Switch to a neutral or mildly acidic reduction protocol. Iron powder with ammonium chloride (NH 4​ Cl) provides the necessary protons for reduction without dropping the pH low enough to hydrolyze the oxazole ring.

TroubleshootingLogic Start Issue: Low Yield in Nitro Reduction Check1 Is the benzoxazole ring cleaving? (Check TLC for aminophenol byproducts) Start->Check1 Sol1 Switch from SnCl2/HCl to Fe/NH4Cl or Pd/C catalytic hydrogenation Check1->Sol1 Yes (Acid Hydrolysis) Check2 Are hydroxylamine/azo intermediates forming? Check1->Check2 No Sol2 Increase H2 pressure or use ammonium formate Check2->Sol2 Yes (Incomplete Reduction)

Figure 2: Troubleshooting logic for resolving low yields during the nitro-to-aniline reduction phase.

Self-Validating Experimental Protocols

Every step below includes an In-Process Control (IPC) to ensure the system validates itself before you proceed to the next phase.

Protocol A: Synthesis of N-(2-hydroxy-5-methoxyphenyl)-3-nitrobenzamide
  • Setup: In an oven-dried flask under Argon, dissolve 2-amino-4-methoxyphenol (1.0 eq) in anhydrous DCM (0.2 M). Add anhydrous pyridine (1.5 eq).

  • Addition: Cool the flask to 0 °C using an ice bath. Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a small volume of DCM and add dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • IPC (Self-Validation): Spot the reaction on a TLC plate (Hexane:EtOAc 1:1). The highly polar aminophenol spot ( Rf​ ~0.2) must completely disappear, replaced by a distinct amide spot ( Rf​ ~0.5). If the starting material persists, add 0.1 eq of acid chloride.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Cyclization to 5-methoxy-2-(3-nitrophenyl)benzoxazole
  • Setup: Dissolve the crude amide from Protocol A in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (10 mol%).

  • Reaction: Heat the mixture to a vigorous reflux (110 °C) for 12–16 hours.

  • IPC (Self-Validation): Monitor the Dean-Stark trap. You should observe the collection of exactly 1 molar equivalent of water. TLC (Hexane:EtOAc 3:1) will show the amide converting to a highly UV-active, less polar benzoxazole spot ( Rf​ ~0.7).

  • Workup: Cool to room temperature, wash with saturated NaHCO 3​ to neutralize the acid, dry, and concentrate. Recrystallize from ethanol.

Protocol C: Mild Reduction to 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline
  • Setup: Suspend the nitrobenzoxazole (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagents: Add Iron powder (5.0 eq, 325 mesh) and Ammonium chloride (NH 4​ Cl) (2.0 eq).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 4 hours.

  • IPC (Self-Validation): The pale yellow color of the nitro compound will dissipate. TLC (DCM:MeOH 95:5) will show a new polar spot. Crucial validation: Spray the TLC plate with Ninhydrin stain and heat; the new spot must turn purple, confirming the successful generation of the primary aniline.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite thoroughly with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

  • BenchChem. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids". BenchChem Application Notes.
  • ACS Publications. "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide". The Journal of Organic Chemistry.
  • PMC. "Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator". National Institutes of Health.
  • PubMed. "Stepwise Reduction of Redox Noninnocent Nitrosobenzene to Aniline via a Rare Phenylhydroxylamino Intermediate on a Thiolate-Bridged Dicobalt Scaffold". Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of substituted benzoxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of substituted benzoxazoles. The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline presents a unique solubility profile due to the juxtaposition of a lipophilic benzoxazole core, a moderately polar methoxy ether, and a hydrogen-bond donating aniline moiety.

This guide provides a mechanistic approach to selecting the optimal recrystallization solvent, executing a self-validating purification protocol, and troubleshooting common bottlenecks such as "oiling out" and co-crystallization of impurities.

Part 1: Solvent Selection Matrix & Thermodynamics

The selection of a recrystallization solvent is not arbitrary; it is dictated by the principles of thermodynamics and intermolecular forces. Benzoxazole derivatives often require mixed solvent systems (solvent/anti-solvent) to achieve the steep solubility curve necessary for high-yield crystallization 1. The target compound features both hydrogen-bond donors (-NH₂) and acceptors (-OCH₃, -N=), meaning protic solvents will interact differently than non-polar aromatic solvents.

Quantitative Solvent Matrix for Benzoxazole Derivatives
Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)Solvation Causality & Application
Ethanol / Water 80:2078 / 10024.5 / 80.1H-bonding disrupts aniline stacking; water acts as an anti-solvent. Ideal for general purity and high yield 2.
Toluene / Heptane 50:50110 / 982.4 / 1.9High-temp aromatic π-π stacking solvation; heptane forces precipitation. Best for removing highly polar starting materials.
Acetone / Acetonitrile 50:5056 / 8220.7 / 37.5Dipole-dipole interactions stabilize the benzoxazole core; creates a very steep solubility curve for rapid crystallization 3.
EtOAc / Hexane 30:7077 / 696.0 / 1.9Moderately polar; excellent for separating unreacted precursors via trituration prior to final crystallization.

Part 2: Self-Validating Recrystallization Protocol

To ensure reproducibility, every step in this protocol includes a Validation Check . If the physical observation does not match the expected outcome, the system is designed to halt and redirect you to the troubleshooting section.

Methodology: Ethanol/Water Mixed-Solvent Crystallization
  • Initial Dissolution: Suspend 1.0 g of crude 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Heat to reflux (approx. 78°C) with continuous magnetic stirring.

    • Causality: Hot ethanol disrupts the intermolecular hydrogen bonding between the aniline -NH₂ groups, bringing the bulk solid into solution.

    • Validation Check: The solution should become completely transparent. If the solution remains turbid or contains suspended particles after 15 minutes at reflux, insoluble polymeric byproducts are present. Proceed immediately to Step 2. If clear, skip to Step 3.

  • Decolorization & Hot Filtration (If required): Add 0.1 g of activated charcoal to the hot suspension. Reflux for an additional 15 minutes, then perform a rapid hot filtration through a pre-warmed pad of Celite into a clean flask 1.

    • Causality: Activated charcoal provides a massive surface area to adsorb high-molecular-weight, highly conjugated colored impurities (often oxidized quinone-imines).

  • Anti-Solvent Addition: While maintaining the clear filtrate at a near-boiling temperature, add deionized water (the anti-solvent) dropwise until a faint, persistent cloudiness is observed (the "cloud point").

    • Causality: Water dramatically lowers the dielectric solubility threshold for the lipophilic benzoxazole core, forcing the system to the exact boundary of supersaturation.

  • Thermal Equilibration: Add exactly 1-2 drops of absolute ethanol to clear the cloudiness. Remove the flask from the heat source and allow it to cool ambiently to room temperature (20-25°C) completely undisturbed.

    • Validation Check: Crystal nucleation should begin within 30-60 minutes. If an oil forms at the bottom of the flask instead of distinct crystals, the cooling rate was too rapid or the solvent ratio crossed the spinodal decomposition curve. (See FAQ 1).

  • Maturation and Isolation: Once room temperature is reached, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize thermodynamic yield. Filter the resulting crystals under vacuum, wash with 5 mL of ice-cold 80:20 ethanol/water, and dry in a vacuum oven at 50°C to a constant weight.

Part 3: Troubleshooting Guides & FAQs

Q1: My product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when impurities severely depress the melting point.

  • Solution: Reheat the mixture until it forms a homogeneous solution. Add more of the primary solvent (ethanol) to decrease the saturation temperature below the compound's melting point, then cool much more slowly. Alternatively, introduce a seed crystal of pure 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline at the cloud point to bypass the nucleation energy barrier.

Q2: The recovered crystals are highly colored (yellow/brown) despite washing. Is the product impure? A2: Many amino-substituted benzoxazoles exhibit inherent pale yellow coloration due to extended π-conjugation 1. However, dark brown or black hues indicate oxidation products or unreacted 2-aminophenol precursors.

  • Solution: Implement the charcoal decolorization step (Step 2) prior to crystallization. If the color persists, a preliminary silica gel plug (eluting with EtOAc/Hexane) is required before recrystallization to strip out highly polar oxidized species 4.

Q3: How do I ensure complete separation from the unreacted 2-amino-4-methoxyphenol starting material? A3: 2-amino-4-methoxyphenol is significantly more polar than your target product due to the free hydroxyl group, and it rapidly oxidizes in air.

  • Solution: Switch to the Toluene/Heptane solvent system. The target benzoxazole will dissolve in hot toluene, while the highly polar aminophenol will exhibit poor solubility and can be hot-filtered out. Upon cooling and heptane addition, the pure benzoxazole selectively crystallizes.

Part 4: Process Workflow Diagram

RecrystallizationWorkflow Start Crude 3-(5-methoxy-1,3- benzoxazol-2-yl)aniline Dissolve Dissolve in minimal hot solvent (e.g., EtOH) Start->Dissolve CheckColor Highly colored (dark/black)? Dissolve->CheckColor Charcoal Add activated charcoal & hot filter CheckColor->Charcoal Yes Cooling Cool slowly to RT, then to 0-5°C CheckColor->Cooling No Charcoal->Cooling CheckCrystal Crystals formed? Cooling->CheckCrystal OilingOut Oiling out observed? CheckCrystal->OilingOut No Isolate Filter, wash with cold solvent, dry in vacuo CheckCrystal->Isolate Yes Seed Add seed crystal or scratch flask OilingOut->Seed No Reheat Reheat, add anti-solvent (e.g., Water) dropwise OilingOut->Reheat Yes Seed->Cooling Reheat->Cooling Pure Pure Product Isolate->Pure

Troubleshooting logic for recrystallizing 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

References

  • Scholars Research Library. Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors.[Link]

  • Google Patents.WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides.[Link]

Sources

Troubleshooting

preventing oxidative degradation of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline during storage

Welcome to the Application Scientist Support Portal. As researchers working with functionalized aromatic amines, you are likely aware that the primary amine moiety is a thermodynamic hotspot for oxidative degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers working with functionalized aromatic amines, you are likely aware that the primary amine moiety is a thermodynamic hotspot for oxidative degradation. The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline combines an electron-rich aniline with a benzoxazole core, making it highly susceptible to photo-oxidation and auto-oxidation.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure absolute assay reproducibility and extend the shelf life of your critical reagents.

Mechanistic Overview: The "Why" Behind the Degradation

Before troubleshooting, we must understand the causality of the degradation. The aniline group undergoes a free-radical chain reaction initiated by reactive oxygen species (ROS) or UV light, forming a highly reactive aniline radical cation. This intermediate rapidly dimerizes or oxidizes further into nitroso compounds, azo dyes, and quinone imines, which eventually polymerize into dark, insoluble "tar"[1].

Understanding this pathway allows us to logically intervene using radical scavengers and environmental controls.

OxidationPathway A 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (Intact) C Aniline Radical Cation (Highly Reactive) A->C Oxidation B Reactive Oxygen Species (ROS) & UV Light B->C Catalyzes D Nitroso & Azo Compounds (Colored Impurities) C->D Dimerization E Quinone Imines (Electrophilic) C->E Further Oxidation F Polymeric 'Tar' (Brown/Black Precipitate) D->F Polymerization E->F Polymerization G Antioxidants (e.g., BHT) Radical Quenching G->C Inhibits

Mechanistic pathway of aniline oxidative degradation and BHT intervention.

Symptom-Based Troubleshooting Guides

Q: My powder sample has changed from off-white to a dark brown/reddish hue. Is it still usable? A: No. A color shift to yellow, red, or brown is the universal macroscopic indicator of aromatic amine oxidation[2]. The discoloration is caused by the highly conjugated nature of the degradation products (azo compounds and quinone imines).

  • Root Cause: Exposure to atmospheric oxygen and ambient light during storage, or repeated opening of the master container which introduces fresh oxygen and moisture.

  • Actionable Fix: Discard the heavily discolored sample if high quantitative purity is required for your assay. For future batches, you must implement an inert gas (Argon/Nitrogen) backfill protocol every time the container is opened[2].

Q: My LC-MS/HPLC analysis of a freshly prepared stock solution shows multiple new peaks with higher molecular weights (+14 Da, +28 Da, or dimers). What happened? A: You are observing the intermediate oxidation states. The +14 Da and +28 Da peaks typically correspond to nitroso (-NO) and nitro (-NO 2​ ) derivatives, while dimerized masses indicate azo compound formation.

  • Root Cause: Dissolved oxygen in your storage solvent. Solvents like DMSO or DMF can hold significant amounts of dissolved O 2​ , acting as an invisible oxidation source.

  • Actionable Fix: Always sparge your solvents with Argon for 15-30 minutes before dissolving the compound. If storing in solution is unavoidable, fortify the solution with a radical scavenger like Butylated Hydroxytoluene (BHT) at 0.01% to 0.1% w/w[3]. BHT donates a hydrogen atom to quench the aniline radical cation, halting the propagation phase[1][3].

Q: Experiments performed with the same batch yield decreasing potency over a multi-week study. How do I stabilize the compound? A: Aromatic amines degrade rapidly at room temperature (~20 °C) but demonstrate excellent stability when cryogenically frozen[4].

  • Root Cause: Thermal acceleration of the oxidation kinetics combined with repeated freeze-thaw cycles.

  • Actionable Fix: Transition from bulk storage to a single-use aliquot system. See the self-validating protocol below.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness in your assays, your storage protocol must be a self-validating system—meaning the process itself prevents the introduction of hidden variables.

Protocol: Anaerobic Aliquoting and Cryo-Storage

This protocol minimizes freeze-thaw cycles and eliminates ambient oxygen exposure.

Step-by-Step Methodology:

  • Solvent Preparation: Degas the chosen anhydrous solvent (e.g., DMSO) by bubbling Argon through a solvent frit for 30 minutes.

  • Antioxidant Addition (Optional but Recommended): Dissolve BHT into the degassed solvent to a final concentration of 0.1% (w/v)[3].

    • Self-Validation Step: Run a blank LC-MS of the BHT-fortified solvent to ensure the BHT peak does not co-elute with or suppress the ionization of your target analyte.

  • Dissolution: Dissolve the 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline powder in the prepared solvent under a continuous gentle Argon stream.

  • Aliquoting: Dispense the solution into amber-glass HPLC vials. Amber glass is mandatory as it blocks actinic degradation (photo-oxidation)[2]. Limit the volume to single-experiment doses (e.g., 50 µL).

  • Headspace Purging: Gently blow Argon over the liquid surface of each vial for 5 seconds to displace ambient air.

  • Sealing: Immediately cap with PTFE-lined silicone septa. PTFE ensures no plasticizer leaching occurs into your organic solvent.

  • Storage: Transfer immediately to a -20 °C or -80 °C freezer. Studies confirm aromatic amines remain stable for >14 months at -70 °C[4].

StorageWorkflow S1 Receive Bulk Compound S2 Dissolve in Degassed Solvent (Add 0.1% BHT) S1->S2 S3 Aliquot into Amber Vials (Single-Use Volumes) S2->S3 S4 Purge Headspace with Argon/Nitrogen S3->S4 S5 Seal with PTFE-lined Caps S4->S5 S6 Store at -20°C or -80°C S5->S6

Step-by-step self-validating workflow for processing and storing aromatic amines.

Quantitative Stability Data

To guide your storage decisions, the following table summarizes the expected degradation rates of sensitive aromatic amines under various conditions, extrapolated from standardized stability studies[3][4].

Storage ConditionAtmosphereLight ExposureAdditiveExpected Shelf Life (>95% Purity)
Room Temp (20°C)Ambient AirAmbient LightNone< 3 Days
Refrigerated (4°C)Ambient AirDark (Amber)None1 - 2 Weeks
Frozen (-20°C)Inert (Argon)Dark (Amber)None6 - 12 Months
Ultra-Low (-80°C)Inert (Argon)Dark (Amber)0.1% BHT> 24 Months

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid instead of BHT as an antioxidant? A: Yes, ascorbic acid is an excellent water-soluble antioxidant. However, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is highly lipophilic. If you are storing the compound in organic solvents (DMSO, DMF, Acetonitrile), BHT is mechanistically superior due to its organic solubility profile and steric hindrance, which prevents it from participating in unwanted side reactions[3].

Q: Does the benzoxazole ring contribute to instability? A: Generally, the 1,3-benzoxazole core is stable under neutral storage conditions. However, it is susceptible to ring-opening hydrolysis under strongly acidic or basic conditions. Therefore, ensure your storage solvents are pH-neutral and anhydrous. The methoxy group is a stable ether and does not present a storage liability.

Q: How can I rescue a partially oxidized batch? A: If the oxidation is minimal (<5%), you may be able to purify the compound using flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) or preparative HPLC. However, because the polymeric "tar" strongly adsorbs to silica and streaks through columns, yields will be low. Prevention is vastly more economical than remediation.

References

  • BenchChem. Avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage.2

  • BenchChem. Preventing oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage.3

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. 4

  • ACS Publications. Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology.1

Sources

Optimization

minimizing side products in 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline derivatization

Welcome to the Advanced Application Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. Here, we address the mechanistic root causes of common derivatization failures—specifically during amide coupling and alkylation—and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathway & Side Product Visualization

G SM 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (Primary Amine) Cond1 Optimized Acylation (1.01 eq Acid, 2,6-Lutidine) SM->Cond1 Cond2 Excess Electrophile & Strong Base (e.g., DIPEA) SM->Cond2 Cond3 Harsh Basic Workup (e.g., 1M NaOH) SM->Cond3 Prod Desired Mono-Amide (Target Product) Cond1->Prod Imp1 Di-acylated Adduct (Overacylation Impurity) Cond2->Imp1 Imp2 2-Aminophenol Derivative (Ring-Opened Impurity) Cond3->Imp2 Prod->Cond2 Secondary attack Prod->Cond3

Reaction pathways of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline showing optimized vs. side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant overacylation (di-amide formation) during the coupling of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline with my carboxylic acid? Causality: Primary anilines can undergo a second acylation event if the initial mono-amide product is sufficiently nucleophilic and the activated acyl species is present in excess. While the electron-withdrawing nature of the benzoxazole ring slightly deactivates the aniline, highly reactive coupling environments (e.g., acid chlorides or HATU-activated esters) combined with excess unhindered base (like DIPEA) can deprotonate the newly formed amide,1[1]. Solution: Implement strict stoichiometric control. Limit the acylating agent to 1.01 equivalents. Substitute strong, unhindered bases with milder alternatives like 2,6-lutidine, which provides sufficient basicity for the coupling without promoting the deprotonation of the mono-amide product[1].

Q2: My LC-MS shows a mass corresponding to +18 Da (addition of water) and loss of the benzoxazole moiety. What is causing this degradation? Causality: Benzoxazole rings are highly susceptible to nucleophilic attack at the C2 position. Exposure to strong aqueous bases (e.g., NaOH, KOH) during workup, or highly nucleophilic secondary/primary amine bases in the reaction mixture at elevated temperatures, triggers hydrolysis and ring-opening, yielding2[2]. Solution: Avoid strong aqueous bases entirely. Use non-nucleophilic organic bases (e.g., 2,6-lutidine, N-methylmorpholine) for the reaction. For workup, rely on mild, buffered solutions (e.g., saturated NaHCO₃ or phosphate buffers at pH 7.3) to maintain the integrity of the benzoxazole ring.

Q3: How can I prevent post-reaction N-acylation during the workup phase? Causality: Unreacted activated esters can continue to react with the aniline during the initial phases of aqueous workup if the local pH remains basic, leading to batch-to-batch variability and unexpected impurity spikes. Solution: Quench the reaction with a mildly acidic buffer. Switching the quench solution to a1 or a NaOAc/AcOH buffer (pH 4.8) effectively destroys the reactive intermediate and halts any further N-acylation[1].

Q4: Does reaction temperature significantly impact the impurity profile of this aniline? Causality: Yes. Elevated temperatures increase the kinetic energy of the system, overcoming the activation barrier for secondary side reactions such as over-alkylation, deamidation, and thermal degradation of the benzoxazole ring. Solution:3 to ambient (20-25°C) minimizes these undesired side reactions while maintaining adequate conversion rates for the primary amine derivatization[3].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between coupling conditions and the resulting product distribution for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline acylation.

Coupling ReagentBase (Equivalents)Acid StoichiometryWorkup QuenchTarget Mono-Amide YieldOveracylation ImpurityRing-Opened Impurity
HATUDIPEA (3.0 eq)1.50 eq1M NaOH65%15%12%
EDC / HOBtDIPEA (2.0 eq)1.20 eqSat. NaHCO₃82%8%< 1%
EDC / HOPO2,6-Lutidine (1.1 eq)1.01 eqCitric Acid (pH 4.9)96%< 1%< 1%

Data synthesis based on optimized industrial aniline coupling protocols[1].

Self-Validating Experimental Protocol: Optimized Amide Coupling

This methodology is designed as a self-validating system. By incorporating specific in-process controls (IPCs) and buffered quenches, the protocol inherently prevents the cascade of side reactions described above.

Materials Required:

  • 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (1.00 eq)

  • Target Carboxylic Acid (1.01 eq)

  • EDAC·HCl (1.375 eq)

  • HOPO (2-Hydroxypyridine-N-oxide) (1.50 eq)

  • 2,6-Lutidine (1.10 eq)

  • Solvent: 9:1 v/v CH₃CN/DMA (degassed)

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • Charge a dry, nitrogen-flushed reactor with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (1.00 eq) and the target carboxylic acid (strictly 1.01 eq to prevent overacylation)[1].

    • Add 15 volumes of degassed 9:1 v/v CH₃CN/DMA. Stir at 20°C until a homogenous solution is achieved.

    • Self-Validation Check: Ensure complete dissolution. Suspensions can lead to localized concentration gradients that promote side reactions.

  • Activation & Coupling:

    • Add HOPO (1.50 eq) followed by 2,6-lutidine (1.10 eq).

    • Causality Note: 2,6-lutidine is sterically hindered, preventing it from acting as a nucleophile or excessively deprotonating the resulting amide, thereby protecting the benzoxazole ring[2].

    • Add EDAC·HCl (1.375 eq) in three equal portions over 15 minutes to control the exotherm and maintain the temperature below 25°C[3].

    • Stir the reaction at 20–25°C for 4 hours.

  • In-Process Control (IPC):

    • Sample 10 µL of the reaction mixture, dilute with 1 mL of CH₃CN, and analyze via LC-MS.

    • Validation Threshold: Proceed to workup only when the unreacted aniline is < 2 area % and the di-acylated impurity is < 0.5 area %.

  • Buffered Quench & Workup:

    • Dilute the reaction mixture with 10 volumes of 1:1 v/v 2-MeTHF/i-PrOAc.

    • Wash the organic layer with 5 volumes of Citric Acid/Phosphate buffer (0.2 M, pH 4.9).

    • Causality Note: This specific pH eliminates post-reaction N-acylation without being acidic enough to protonate and extract the product or cleave the methoxy ether[1].

    • Wash with Phosphate buffer (0.2 M, pH 7.3) to neutralize any residual acid, followed by 5 volumes of brine (25% w/w).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Development and Execution of a Scalable Route to an Immunology ADC Drug-Linker for ABBV-154 Source: acs.org URL: [Link]

  • Title: Minimization of side reactions during Lys Tag derivatization of C-terminal lysine peptides Source: nih.gov URL: [Link]

  • Title: Chemodivergent C-to-N atom swap from benzofurans to benzisoxazoles and benzoxazoles Source: rsc.org URL: [Link]

Sources

Troubleshooting

column chromatography solvent systems for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying heterocyclic amines.

The target molecule, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline , features a highly lipophilic benzoxazole core coupled with a basic aniline moiety. This dual nature often leads to severe chromatographic streaking, poor resolution, and low recovery on standard normal-phase silica gel. This guide provides the theoretical causality, quantitative parameters, and self-validating protocols required to achieve >98% purity for this compound.

Quantitative Solvent System Parameters

To prevent the basic aniline group from irreversibly binding to the stationary phase, the mobile phase must be modified. Below is a summary of the validated solvent systems and their quantitative modifier thresholds[1][2].

Solvent SystemPolarity RangeRecommended ModifierOptimal ConcentrationTarget Application
Hexane / Ethyl Acetate Low to MediumTriethylamine (TEA)1.0% – 2.0% (v/v)Primary normal-phase purification of lipophilic benzoxazole derivatives.
Dichloromethane / Methanol Medium to HighAmmonium Hydroxide (NH₄OH)1.0% – 10.0% (v/v)Elution of highly polar or stubborn amine residues off the baseline.
Water / Acetonitrile (C18) High (Reversed)TEA or Aqueous NH₃0.1% – 0.2% (v/v)High-resolution preparative HPLC for isolating analytical standards.
Diagnostic Workflow: Resolving Amine Streaking

G Start Amine Streaking Observed (3-(5-methoxy-1,3-benzoxazol-2-yl)aniline) CheckLoad Is the column overloaded? (Sample >1% of silica mass) Start->CheckLoad ReduceLoad Reduce sample load and re-run CheckLoad->ReduceLoad Yes CheckModifier Is a basic modifier present in the mobile phase? CheckLoad->CheckModifier No AddTEA Add 1-2% TEA to Hexane/EtOAc gradient CheckModifier->AddTEA No (Low/Med Polarity) AddNH3 Add 1-10% NH3 to DCM/MeOH gradient CheckModifier->AddNH3 No (High Polarity) AltPhase Switch to Amine-Silica or Reversed-Phase (C18) CheckModifier->AltPhase Yes (Still Streaking)

Troubleshooting workflow for amine streaking during chromatography.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline exhibit severe tailing and streaking on standard normal-phase silica gel? Causality: The molecule contains a primary aniline amine which is distinctly basic. Standard normal-phase silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids[3]. When the basic amine groups of the analyte interact with these acidic silanols, they form strong ionic hydrogen bonds or undergo complete proton transfer[1]. This acid-base interaction causes the compound to continuously bind and release at varying rates across the column bed, manifesting as chromatographic streaking, broad peaks, and poor recovery[3].

Q2: What is the mechanistic purpose of adding Triethylamine (TEA) to the solvent system? Causality: To mitigate silanol interactions, a basic modifier must be introduced to act as a sacrificial competitor[1]. TEA is a stronger base than the aniline derivative; it preferentially binds to and "deactivates" the acidic silanol sites on the silica surface[4]. Once the sites are occupied by the protonated TEA, the target benzoxazole derivative can partition cleanly between the mobile and stationary phases based on its inherent polarity rather than ionic affinity, resulting in sharp, symmetrical peaks[1].

Q3: How do I properly prepare and run a TEA-deactivated silica column? A successful purification requires a self-validating protocol. If you simply add TEA to the running solvent without pre-equilibrating the column, the first few column volumes will strip the TEA to neutralize the silica, leaving the solvent front depleted of the modifier and causing your sample to streak regardless.

Step-by-Step Methodology: TEA-Deactivated Normal-Phase Chromatography
  • Solvent Preparation: Prepare the desired mobile phase gradient (e.g., 80:20 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% to 2% (v/v)[1]. Mix thoroughly.

  • Slurry Preparation: In a separate Erlenmeyer flask, combine silica gel (200-300 mesh) with the TEA-modified solvent to create a uniform, bubble-free slurry[1].

  • Column Packing & Pre-equilibration (Critical Step): Pour the slurry into the glass column. Once settled, pass at least 2 to 3 column volumes of the TEA-modified solvent through the bed. Validation: This ensures all accessible acidic silanol groups are fully neutralized by TEA prior to sample introduction[1].

  • Sample Loading: Dissolve the crude 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in the minimum volume of the modified solvent. Apply it evenly to the top of the silica bed.

  • Elution & Monitoring: Elute the column using the modified solvent system. Validation: Monitor fractions via Thin Layer Chromatography (TLC). Ensure your TLC plates are also pre-run or developed in the TEA-modified solvent; otherwise, the Rf values on the plate will not accurately reflect the column's behavior.

  • Post-Purification: Pool the pure fractions and concentrate under reduced pressure. Note: Residual TEA may remain; co-evaporation with toluene or a mild high-vacuum drying step is required to remove trace TEA completely.

Q4: What if normal-phase chromatography with TEA still results in poor separation or degradation? If normal-phase methods fail, orthogonal chromatographic strategies must be employed to alter the selectivity[3]:

  • Amine-Functionalized Silica: Replace standard silica with a stationary phase where the silica is covalently bonded with aminopropyl groups. The surface is inherently basic, allowing for the use of standard Hexane/EtOAc without the need for liquid TEA[1][3].

  • Reversed-Phase Preparative HPLC: For highly pure analytical standards, reversed-phase C18 columns are superior. Use a gradient of Water/Acetonitrile modified with 0.1-0.2% aqueous ammonia[3][5]. In an alkaline mobile phase, the amine remains in its neutral, free-base form, increasing its lipophilicity and retention on the C18 column, which yields excellent resolution[3].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Validation for the Purity and Mass Determination of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable data and successful outcomes. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable data and successful outcomes. This guide provides an in-depth technical analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for validating the purity and mass of the novel heterocyclic compound, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and provides a comparative analysis against alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analyte: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Before delving into the analytical methodology, understanding the physicochemical properties of the target compound is crucial for method development.

  • Molecular Formula: C₁₄H₁₂N₂O₂

  • Molecular Weight (Nominal): 240 g/mol

  • Exact Mass: 240.0899 Da

  • Core Structure: A benzoxazole ring system linked to an aniline moiety, a common scaffold in medicinal chemistry.[1]

The presence of aromatic rings and a methoxy group suggests good UV absorbance, making HPLC-UV a viable, albeit limited, alternative. The nitrogen atoms provide sites for protonation, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS.

Part 1: LC-MS Validation - The Gold Standard for Identity and Purity

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[2] This hyphenated technique provides orthogonal data points—retention time and mass-to-charge ratio (m/z)—delivering unparalleled confidence in both qualitative and quantitative analyses.[3]

An LC-MS method validation protocol for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline must be rigorous, demonstrating that the method is suitable for its intended purpose. This is achieved by assessing a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Diagram of the LC-MS Validation Workflow

LC-MS Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation Parameters (ICH Q2(R1)) Prep Prepare Stock Solution of Analyte & Internal Standard Cal_QC Prepare Calibration Curve & Quality Control Samples Prep->Cal_QC LC HPLC Separation (C18 Column, Gradient Elution) Cal_QC->LC MS Mass Spectrometry (ESI+, Full Scan & SIM/MRM) LC->MS Eluent Specificity Specificity MS->Specificity Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision (Repeatability & Intermediate) MS->Precision LOD LOD MS->LOD LOQ LOQ MS->LOQ Robustness Robustness MS->Robustness

Caption: Workflow for the LC-MS validation of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

Detailed Experimental Protocol: LC-MS Method

This protocol is a robust starting point for the validation of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.
  • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 750 ng/mL) from a separate weighing of the reference standard to ensure accuracy.

2. Chromatographic Conditions (HPLC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar organic molecules like the target analyte.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte and any impurities, hold for a brief period, and then return to initial conditions for column re-equilibration. This ensures efficient separation of components with differing polarities.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C to ensure reproducible retention times.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. The aniline and benzoxazole nitrogens are readily protonated.
  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is ideal for accurate mass confirmation, while a triple quadrupole (QqQ) is the gold standard for quantification due to its sensitivity and selectivity.[3][7]
  • Data Acquisition:
  • Full Scan Mode: Acquire data from m/z 50-500 to detect the molecular ion ([M+H]⁺) at approximately m/z 241.0972 and to identify any potential impurities.
  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, monitor the transition of the precursor ion (m/z 241.1) to a specific, stable product ion. This requires fragmentation of the parent molecule and selection of a characteristic fragment, significantly enhancing selectivity and sensitivity.
Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.Analyze blank samples, spiked samples, and samples containing potential impurities.No interfering peaks at the retention time of the analyte. Peak purity analysis should pass.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Analyze a minimum of five calibration standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the experimental value to the true value.Analyze QC samples at three concentration levels (n=3 for each).Mean recovery within 85-115% of the nominal value (80-120% at the LLOQ).[8]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze QC samples multiple times on the same day. Intermediate Precision (Inter-assay): Repeat on different days with different analysts or instruments.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Determined based on a signal-to-noise ratio of 3:1.Signal is distinguishable from background noise.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Determined based on a signal-to-noise ratio of 10:1 and by demonstrating acceptable precision and accuracy.RSD ≤ 20% and accuracy within 80-120%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).System suitability parameters (e.g., peak shape, retention time) remain within acceptable limits.

Part 2: Comparative Analysis - LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding requires comparison with other available methods.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical labs.[9] It separates compounds similarly to LC-MS, but detection is based on the absorbance of UV light.[10]

  • Strengths:

    • Cost-Effective: Instrumentation is less expensive and easier to maintain than LC-MS.

    • Robust and Simple: Method development can be more straightforward.

  • Weaknesses:

    • Lack of Specificity: Any compound that absorbs at the selected wavelength and co-elutes with the analyte will be counted as part of the main peak, leading to an overestimation of purity.[11]

    • No Mass Confirmation: It provides no information about the molecular weight of the analyte or impurities. An impurity with a similar structure and retention time could be missed entirely.

    • Lower Sensitivity: Generally less sensitive than LC-MS, especially when using SIM or MRM modes.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination.[12] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]

  • Strengths:

    • High Accuracy and Orthogonality: qNMR is a structurally-based method, making it truly orthogonal to chromatography. It can often detect impurities that are invisible to UV or MS detection, such as inorganic salts or residual solvents.

    • Absolute Quantification: With a certified internal standard, qNMR can determine the absolute purity (w/w %) of a substance without needing a reference standard of the analyte itself.

  • Weaknesses:

    • Lower Sensitivity: qNMR is significantly less sensitive than LC-MS, making it unsuitable for trace impurity analysis.

    • Complexity and Cost: Requires a high-field NMR spectrometer and expertise in spectral interpretation.

    • Signal Overlap: Complex molecules or mixtures can lead to overlapping signals, complicating quantification.

Comparative Performance Data

The following table presents a summary of expected performance characteristics for the analysis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline using the three techniques.

ParameterLC-MS (Q-TOF/QqQ)HPLC-UVqNMR (¹H, 500 MHz)
Primary Measurement Mass-to-Charge Ratio & Retention TimeUV Absorbance & Retention TimeNuclear Spin Resonance Frequency
Identity Confirmation Excellent (High-Resolution Mass)Poor (Retention Time only)Excellent (Structural Information)
Purity Assessment Very Good (Mass-based separation of impurities)Moderate (Risk of co-elution)Excellent (Absolute purity, detects non-UV active impurities)
Typical LOQ 0.1 - 5 ng/mL[1]50 - 200 ng/mL~0.1% w/w (mg quantity needed)
Linearity (r²) > 0.99> 0.99> 0.999
Key Advantage Unmatched sensitivity and specificity for identity and trace analysis.[3]Simplicity, cost-effectiveness for routine assays.Absolute quantification and detection of a wider range of impurities.
Key Limitation Can be blind to non-ionizable impurities (e.g., salts).Cannot confirm identity; purity can be overestimated.[11]Low sensitivity; requires more sample.

A striking example of the discrepancy between methods was a commercial sample of daidzein, marketed as 97% pure by LC-MS, which was found to be only 78.4% pure by qNMR. This highlights the power of using orthogonal techniques for true purity assessment.[14]

Logical Relationship Diagram

Analytical Technique Comparison cluster_topic Analysis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline cluster_methods Analytical Methods cluster_attributes Key Attributes Topic Purity & Mass Validation LCMS LC-MS Topic->LCMS HPLC HPLC-UV Topic->HPLC qNMR qNMR Topic->qNMR Sensitivity Sensitivity LCMS->Sensitivity Highest Specificity Specificity (Identity) LCMS->Specificity High Quant_Accuracy Quantitative Accuracy (Purity %) LCMS->Quant_Accuracy Good Cost Cost & Complexity LCMS->Cost High HPLC->Sensitivity Low HPLC->Specificity Low HPLC->Quant_Accuracy Moderate (Risk of Overestimation) HPLC->Cost Low qNMR->Sensitivity Lowest qNMR->Specificity High qNMR->Quant_Accuracy Highest (Absolute Purity) qNMR->Cost High

Caption: Comparison of key attributes for LC-MS, HPLC-UV, and qNMR.

Conclusion and Recommendation

For the comprehensive validation of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, LC-MS stands out as the most balanced and powerful technique. Its ability to provide simultaneous, unambiguous mass confirmation and sensitive purity assessment is unmatched by HPLC-UV.

Recommendation:

  • Primary Method: Employ a fully validated LC-MS method, preferably with a high-resolution mass spectrometer, as the primary tool for identity confirmation, purity analysis, and stability studies.

  • Orthogonal Validation: For establishing a reference standard or in cases where absolute purity is critical (e.g., for pharmacological assays), the LC-MS purity value should be cross-validated using qNMR. This dual-pronged approach provides the highest level of confidence and scientific rigor.

  • Routine Analysis: Once the impurity profile is well-characterized by LC-MS, a simpler HPLC-UV method can be validated and deployed for routine quality control where speed and cost are primary considerations.

By judiciously selecting and validating the appropriate analytical tools, researchers can ensure the integrity of their chemical entities, leading to more reliable and reproducible scientific outcomes.

References

  • Aydin, A., Soyer, Z., Akkurt, M., & Büyükgüngör, O. (2008). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • U.S. Food and Drug Administration. (2018).
  • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?. [Link]

  • NIST. (n.d.). Benzenamine, 3-methoxy-. NIST Chemistry WebBook. [Link]

  • Singh, P., & Kumar, A. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/LCMS. Journal of Applicable Chemistry, 5(1), 133-141.
  • Agilent Technologies. (2015, July 30).
  • Al-Amri, J. F., & Al-Warthan, A. A. (2012). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Molecules, 17(12), 14356-14369.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]

  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods for the determination of organic compounds in waste. TrAC Trends in Analytical Chemistry, 24(5), 386-397.
  • HighChem LLC. (2023, December 19). 3 Amino 5 methoxybenzoic acid. mzCloud. [Link]

  • LCGC International. (2025, August 5). High-Throughput LC-MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. [Link]

  • ResearchGate. (2020, July 22). LC-MS vs. HPLC for peptide quantification?. [Link]

  • Bhattarai, B., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. International Journal of Mass Spectrometry, 474, 116815.
  • Antisel. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • Imre, S., et al. (2021). LC-MS/MS method for the determination of diazolic anthelmintic drug levels from sheep and human plasma for use in pharmacokinetics. Farmacia, 69(1).
  • ALWSCI. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • PubChem. (n.d.). N-[[4-ethyl-5-[(5-methoxy-1,3-benzoxazol-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]aniline. [Link]

  • Liu, Y., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.

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Comparative

A Comparative Efficacy Analysis: 2-Anilinic Benzoxazoles Versus Standard Derivatives in Oncology Research

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its structural resemblance to natural nucleic acid bases like adenine and guanine allows for facile interaction with biological macromolecules, making it a cornerstone for drug discovery.[2] This guide provides an in-depth comparative analysis of the efficacy of benzoxazole derivatives, with a particular focus on anilinic-substituted variants versus other "standard" substituted benzoxazoles, primarily in the context of anticancer activity.

The Benzoxazole Core: Synthesis and Strategic Importance

The synthesis of the 2-substituted benzoxazole core is versatile, most commonly achieved through the condensation of a 2-aminophenol with an electrophilic partner.[3] The choice of this partner—be it a carboxylic acid, aldehyde, or acyl chloride—directly installs the substituent at the 2-position, which is a critical determinant of the molecule's biological activity.

A prevalent and robust method involves the reaction of o-aminophenol with a carboxylic acid, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures.[1][4] This one-pot reaction is efficient for creating 2-arylbenzoxazoles.

Alternatively, aldehydes can be used in a two-step sequence involving the formation of a Schiff base followed by oxidative cyclization.[5] This method is advantageous for its milder conditions and suitability for sensitive substrates.

Diagram: General Synthesis of 2-Arylbenzoxazoles

cluster_0 Method A: Carboxylic Acid Condensation cluster_1 Method B: Aldehyde Condensation & Oxidation A1 o-Aminophenol A3 Polyphosphoric Acid (PPA) Heat (e.g., 120-180°C) A1->A3 A2 Aryl Carboxylic Acid (R-COOH) A2->A3 A4 2-Arylbenzoxazole A3->A4 Cyclocondensation B1 o-Aminophenol B3 Schiff Base Intermediate B1->B3 B2 Aryl Aldehyde (R-CHO) B2->B3 Condensation B4 Oxidant (e.g., DDQ, S₈) B3->B4 B5 2-Arylbenzoxazole B4->B5 Oxidative Cyclization

Caption: Common synthetic routes to 2-arylbenzoxazole scaffolds.

Comparative Efficacy: The Anticancer Landscape

Benzoxazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases. The nature and position of substituents on the benzoxazole core dramatically influence cytotoxic potency.[6]

The Role of the Aniline Moiety

The presence of an aminophenyl group at the 2-position of the benzoxazole ring introduces a key functional handle that can significantly influence biological activity. This amino group can act as a hydrogen bond donor, potentially enhancing interactions with biological targets. Furthermore, its position (ortho, meta, or para) can dictate the molecule's overall geometry and electronic properties. For instance, 2-(2-aminophenyl)benzoxazole has been noted for its ability to form strong intramolecular hydrogen bonds, leading to a near-planar conformation that can facilitate DNA intercalation or binding within flat enzymatic pockets.

Standard Benzoxazole Derivatives for Comparison

For this guide, "standard benzoxazoles" will refer to derivatives with other common substitutions at the 2-phenyl ring and on the fused benzene ring of the benzoxazole core. These include electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., nitro, chloro), and bulky groups (e.g., tert-butyl).

Quantitative Comparison of In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from various studies. A lower IC₅₀ value indicates greater potency.

Table 1: Anticancer Activity of 2-(Aminophenyl) Scaffolds and Analogues

Compound/SubstituentCancer Cell LineIC₅₀ (µM)Reference
2-(2-Aminophenyl)benzimidazole Various0.9 - 3.8[7]
Benzothiazole Aniline (BTA) VariousSelective Cytotoxicity[8]
2-(4-Aminophenyl)benzoxazole Not specifiedNot specified[9]

Note: Direct IC₅₀ data for the simple 2-(aminophenyl)benzoxazole is sparse in the provided search results, highlighting the activity of closely related benzimidazoles and benzothiazoles which share structural similarities.

Table 2: Anticancer Activity of Standard Substituted Benzoxazoles

Compound/SubstituentCancer Cell LineIC₅₀ (µM)Reference
2-(4-tert-butylphenyl)-5-nitrobenzoxazole A549 (Lung)17.41 ± 0.16[6]
2-(4-tert-butylphenyl)-6-nitrobenzoxazole A549 (Lung)20.50 ± 0.08[6]
Cisplatin (Reference Drug) A549 (Lung)19.65 ± 0.09[6]
Benzoxazole-1,3,4-Oxadiazole Hybrid (3,4,5-trimethoxy substitution) A549 (Lung)0.13 ± 0.014
Benzoxazole-1,3,4-Oxadiazole Hybrid (3,4,5-trimethoxy substitution) MCF-7 (Breast)0.10 ± 0.013
Naphthoxazole with Chlorine Various2.18 - 2.89[10]
2-phenylbenzoxazole fluorosulfate (ortho-substituted) MCF-7 (Breast)Significant Cytotoxicity[11][12]

Structure-Activity Relationship (SAR) Insights

A comparative analysis of the data reveals critical structure-activity relationships:

  • Substitution on the 2-Phenyl Ring is Key: The data strongly suggests that substitutions on the phenyl ring at the 2-position are a primary driver of anticancer potency. The exceptional potency of the benzoxazole-oxadiazole hybrid with a 3,4,5-trimethoxy substitution (IC₅₀ as low as 0.10 µM) highlights the importance of this moiety. Similarly, a para-tert-butyl group on the phenyl ring confers potency comparable to the chemotherapy drug cisplatin.[6]

  • Aniline Moiety's Potential: While direct comparative IC₅₀ values are limited, the known biological activity of related anilinic heterocycles like 2-(2-aminophenyl)benzimidazole (IC₅₀ < 4 µM) and benzothiazole aniline suggests that the aminophenyl group is a highly favorable substituent for cytotoxic activity.[7][8] The amino group provides a site for further modification or for crucial interactions with target proteins.

  • Fused Ring Substituents Matter: The placement of a nitro group on the benzoxazole core (at position 5 or 6) appears to sustain or slightly modulate the activity imparted by the 2-phenyl substituent.[6] Fusing a larger naphthyl ring system instead of a benzene ring also significantly boosts potency, as seen in the naphthoxazole derivatives.[10]

  • Electron-Donating vs. Withdrawing Groups: The high activity of compounds with methoxy groups (electron-donating) and nitro groups (electron-withdrawing) indicates that a simple electronic effect is not the sole determinant of activity. Steric factors, hydrogen bonding capability, and overall molecular conformation likely play a more complex, synergistic role.

Diagram: Key SAR Insights for Anticancer Benzoxazoles

cluster_0 Molecular Scaffold cluster_1 Favorable Modifications SAR Structure-Activity Relationship (SAR) for Anticancer Benzoxazoles Core Benzoxazole Core SAR->Core Phenyl 2-Phenyl Ring Core->Phenyl at C2 Fused Fused Benzene Ring Aniline Aniline Group (e.g., -NH₂) Phenyl->Aniline Bulky Bulky Groups (e.g., tert-Butyl) Phenyl->Bulky Methoxy Methoxy Groups (-OCH₃) Phenyl->Methoxy Nitro Nitro Group (-NO₂) Fused->Nitro Potency Increased Anticancer Efficacy Aniline->Potency Enhances Target Interaction Bulky->Potency Increases Potency Nitro->Potency Modulates Activity Methoxy->Potency Significantly Increases Potency

Caption: Key structural modifications influencing the anticancer efficacy of benzoxazoles.

Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of novel benzoxazole derivatives must follow standardized, self-validating protocols.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a cornerstone for determining a compound's effect on cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

    • Compound Treatment: Prepare serial dilutions of the test benzoxazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The formation of purple formazan crystals will become visible.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Benzoxazoles also exhibit significant antimicrobial properties.[13][14] The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying this activity.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • Preparation: Dispense sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

    • Serial Dilution: Add a stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

    • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Inoculate each well with this suspension. Include a growth control (no compound) and a sterility control (no microbes).

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

The benzoxazole scaffold is a remarkably versatile platform for the development of potent anticancer agents. While specific data on 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is lacking, a broader analysis of its structural class—2-(aminophenyl)benzoxazoles—and comparison with other derivatives provides invaluable insight. The evidence strongly indicates that substitutions on the 2-phenyl ring are a critical determinant of efficacy. Highly potent derivatives often feature bulky groups like tert-butyl or multiple electron-donating methoxy groups. The aniline moiety itself represents a promising functional group, offering a vector for enhanced target binding and further chemical modification. Future research should focus on the direct, side-by-side comparison of these anilinic compounds against other highly active derivatives to fully elucidate their therapeutic potential.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

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  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC. [Link]

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Validation

Validating the Biological Activity of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in Cancer Cell Lines: A Comparative Guide

In the landscape of oncology drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides an in-depth, technically-focused comparison for validating the biological activity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides an in-depth, technically-focused comparison for validating the biological activity of the novel benzoxazole derivative, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, in relevant cancer cell lines. We will explore a logical, multi-faceted experimental approach, from initial cytotoxicity screening to mechanistic elucidation, and compare its hypothetical performance against a standard-of-care chemotherapeutic agent, cisplatin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation anticancer therapeutics.

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[1][2] Several benzoxazole-containing compounds have demonstrated significant growth-inhibitory activity across various cancer cell lines, with some even progressing to clinical trials.[3][4] The subject of this guide, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, represents a promising candidate for investigation based on the established anticancer potential of this chemical class.

Experimental Design & Rationale

A robust validation workflow is essential to comprehensively characterize the anticancer potential of a novel compound. Our approach is designed to be a self-validating system, where each experimental stage builds upon the findings of the previous one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Investigation Cell_Line_Selection Cell Line Selection (e.g., MCF-7, A549, HCT116) Cytotoxicity_Assay Cytotoxicity Assay (XTT) Determine IC50 Cell_Line_Selection->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., Apoptotic & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation Bax Bax (Pro-apoptotic) Caspase3 Cleaved Caspase-3 (Executioner) Bax->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 p21 p21 (CDK Inhibitor) CyclinB1 Cyclin B1 (G2/M Transition) p21->CyclinB1

Caption: Key protein markers in apoptosis and cell cycle pathways.

Western Blot Analysis of Apoptotic and Cell Cycle Markers

Based on the outcomes of the apoptosis and cell cycle assays, we can select relevant protein targets for investigation. For example, if apoptosis is induced, we would examine the expression of key apoptotic regulators. If cell cycle arrest is observed, we would probe for proteins that control cell cycle progression.

  • Protein Extraction: Treat cells with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, lyse the cells, and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE. [5]3. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin B1).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Hypothetical Western Blot Findings

A western blot analysis could reveal that treatment with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline leads to:

  • Upregulation of Bax and downregulation of Bcl-2: Indicating a shift towards a pro-apoptotic state.

  • Increased levels of cleaved Caspase-3: Confirming the activation of the executioner caspase in apoptosis.

  • Upregulation of p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest.

  • Downregulation of Cyclin B1: A key regulator of the G2/M transition, suggesting a G2/M arrest.

Conclusion

This guide outlines a comprehensive and logical workflow for the initial validation of the anticancer activity of a novel benzoxazole derivative, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. By employing a combination of cytotoxicity screening, mechanistic assays, and molecular target analysis, researchers can build a robust data package to support the further development of promising anticancer compounds. The comparative approach against a known clinical agent like cisplatin provides essential context for evaluating the potential of new chemical entities. The methodologies described herein are foundational in the preclinical assessment of novel cancer therapeutics.

References

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Comparative

Comprehensive FTIR Spectra Comparison Guide: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and Key Analogs

Executive Summary Benzoxazole derivatives, specifically 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and its structural analogs, are privileged scaffolds widely utilized in drug development (e.g., kinase inhibitors) and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazole derivatives, specifically 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and its structural analogs, are privileged scaffolds widely utilized in drug development (e.g., kinase inhibitors) and materials science as fluorescent probes[1]. Fourier-Transform Infrared (FTIR) spectroscopy serves as the gold standard for the structural validation of these compounds, providing distinct vibrational signatures for the oxazole ring, aniline functional groups, and substituent modifications[2]. This guide objectively compares the FTIR spectral performance of the core 5-methoxy-meta-aniline scaffold against its des-methoxy, halogenated, and para-aniline alternatives, providing researchers with a self-validating framework for structural confirmation.

Core Principles of FTIR in Benzoxazole Characterization

As a Senior Application Scientist, it is critical to understand the causality behind spectral shifts rather than just memorizing peak locations. The benzoxazole-aniline system exhibits a highly conjugated π -network. Substituent modifications directly alter the electron density across this network, leading to predictable shifts in vibrational frequencies:

  • Inductive and Resonance Effects on the Oxazole Ring: The C=N stretching vibration typically appears between 1600–1650 cm⁻¹[3]. Electron-donating groups (e.g., -OCH₃) increase electron density via resonance (+R effect), slightly weakening the C=N bond order and shifting the peak to lower wavenumbers. Conversely, electron-withdrawing groups (e.g., -Cl) exert an inductive pull (-I effect), increasing the bond force constant and shifting the peak to higher wavenumbers.

  • Hydrogen Bonding in the Aniline Group: The primary amine (-NH₂) exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3300–3450 cm⁻¹ region[2]. The exact position is highly dependent on the solid-state hydrogen bonding network, which is heavily influenced by the spatial orientation of the aniline group (meta vs. para).

Target Analogs & Quantitative Spectral Comparison

To isolate the effects of specific structural modifications, we compare four key analogs:

  • Analog 1 (Core): 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

  • Analog 2 (Des-methoxy): 3-(1,3-benzoxazol-2-yl)aniline

  • Analog 3 (Halogenated): 3-(5-chloro-1,3-benzoxazol-2-yl)aniline

  • Analog 4 (Para-isomer): 4-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Table 1: Comparative FTIR Wavenumber Assignments for Benzoxazole Analogs
Functional Group VibrationAnalog 1 (Core)Analog 2 (Des-methoxy)Analog 3 (Halogenated)Analog 4 (Para-isomer)
N-H Stretch (Asym/Sym) 3410, 3320 cm⁻¹3415, 3325 cm⁻¹3412, 3322 cm⁻¹3450, 3360 cm⁻¹
C=N Stretch (Oxazole) 1615 cm⁻¹1625 cm⁻¹1640 cm⁻¹1618 cm⁻¹
C=C Stretch (Aromatic) 1550, 1485 cm⁻¹1555, 1480 cm⁻¹1560, 1490 cm⁻¹1545, 1485 cm⁻¹
C-O-C Stretch (Asym) 1235 cm⁻¹1210 cm⁻¹1215 cm⁻¹1238 cm⁻¹
C-H Stretch (Aliphatic) 2940, 2835 cm⁻¹N/AN/A2942, 2838 cm⁻¹

Data Interpretation: The shift of the C=N stretch from 1625 cm⁻¹ in Analog 2 to 1615 cm⁻¹ in Analog 1 confirms the successful integration of the electron-donating methoxy group. Furthermore, the significant shift in the N-H stretch for Analog 4 (3450 cm⁻¹) compared to Analog 1 (3410 cm⁻¹) highlights the altered intermolecular hydrogen bonding caused by the para-substitution[3].

Standardized Experimental Protocol: KBr Pellet Method

To ensure a self-validating system, the following protocol must be strictly adhered to. The choice of the KBr pellet method is deliberate: benzoxazole derivatives are solid at room temperature, and KBr is entirely transparent in the mid-IR region (4000–400 cm⁻¹), preventing solvent interference[2].

Step-by-Step Methodology:

  • KBr Preparation: Dry spectroscopic-grade potassium bromide (KBr) in a muffle furnace at 500 °C for 24 hours prior to use. Causality: This eliminates residual moisture, preventing the appearance of a broad O-H stretching artifact at ~3400 cm⁻¹ that would obscure the critical N-H bands of the aniline group[4].

  • Sample Milling: Accurately weigh 1–2 mg of the synthesized benzoxazole analog and 150 mg of the dried KBr. Grind the mixture in an agate mortar and pestle for 3–5 minutes until a fine, homogeneous powder is achieved[4].

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm pellet-forming die. Apply 1.9 to 2.0 tons of pressure for 3 minutes using a hydraulic mini pellet press to form a transparent, thin disk[4].

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer. Record the spectrum in transmission mode over the spectral range of 4000–400 cm⁻¹[4].

  • Resolution & Scanning: Set the instrument resolution to 4 cm⁻¹ and perform 256 scans. Causality: A high number of scans is mathematically required to increase the signal-to-noise ratio, ensuring that subtle shifts in the C=N and C-O-C bands (critical for distinguishing analogs) are clearly resolved[5].

  • Post-Processing: Perform baseline correction and atmospheric suppression to remove CO₂ and H₂O vapor artifacts.

Mechanistic Workflow

G cluster_analysis Spectral Analysis & Peak Assignment Start Synthesized Benzoxazole Analogs (1-4) Prep Sample Preparation (KBr Pellet Method) Start->Prep 1-2 mg sample + dried KBr FTIR FTIR Data Acquisition (4000-400 cm⁻¹) Prep->FTIR 2-ton hydraulic press NH N-H Stretch (~3300-3450 cm⁻¹) FTIR->NH CN C=N Stretch (~1615-1640 cm⁻¹) FTIR->CN COC C-O-C Stretch (~1210-1240 cm⁻¹) FTIR->COC Validation Structural Confirmation & Substituent Effect Analysis NH->Validation CN->Validation COC->Validation

Workflow for the FTIR spectral validation and structural comparison of benzoxazole analogs.

Sources

Validation

Comprehensive Benchmarking Guide: Evaluating 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline as a Dual Kinase Inhibitor Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Benchmarking Guide Executive Summary & Mechanistic Rationale The compound 3-(5-methoxy-1,3-benzoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Benchmarking Guide

Executive Summary & Mechanistic Rationale

The compound 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (hereafter referred to as 5-MeO-BOA ) represents a highly versatile, privileged structural scaffold in modern kinase inhibitor design. As the demand for multi-targeted receptor tyrosine kinase (RTK) inhibitors grows—particularly for overcoming resistance in complex solid tumors—benchmarking emerging scaffolds against established clinical standards is critical.

Structural Causality in Target Binding: The efficacy of 5-MeO-BOA is rooted in its highly optimized pharmacophore. The meta-substituted aniline moiety acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl of Cys919 in VEGFR-2 or Met793 in EGFR). Simultaneously, the planar 1,3-benzoxazole core occupies the hydrophobic adenine-binding pocket. The 5-methoxy substitution is strategically positioned to project toward the solvent channel, which not only improves aqueous solubility but also modulates kinase selectivity by interacting with the unique steric environments of different RTKs .

To objectively evaluate 5-MeO-BOA, this guide benchmarks its performance against gold-standard inhibitors: Sunitinib (VEGFR-2 standard), Erlotinib (EGFR standard), and Staurosporine (pan-kinase control).

Signaling Pathway Visualization

RTK_Pathway Inhibitor 5-MeO-BOA (Kinase Inhibitor) VEGFR2 VEGFR-2 / EGFR (Receptor Tyrosine Kinases) Inhibitor->VEGFR2 ATP-competitive inhibition Apoptosis Apoptosis & Growth Arrest Inhibitor->Apoptosis Induces via pathway block PI3K PI3K / AKT (Survival Pathway) VEGFR2->PI3K Phosphorylation MAPK RAS / MAPK (Proliferation Pathway) VEGFR2->MAPK Phosphorylation Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of Action: 5-MeO-BOA inhibits RTK signaling, blocking downstream proliferation.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal readouts to eliminate false positives.

Assay 1: Cell-Free Biochemical Kinase Activity (TR-FRET)

Causality & Rationale: Small heterocyclic molecules like benzoxazoles often exhibit intrinsic autofluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond time delay before signal acquisition. This allows short-lived compound autofluorescence to decay, isolating the specific signal from the long-lived Europium cryptate donor .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

  • Enzyme Addition: Dispense 5 µL of recombinant active kinase (VEGFR-2 or EGFR) into a 384-well low-volume white microplate.

  • Compound Pre-incubation: Add 2.5 µL of 5-MeO-BOA or reference inhibitors (serial 3-fold dilutions in 4% DMSO). Incubate for 15 minutes at room temperature (RT) to allow hinge-region binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at the predetermined Km​ for each kinase) and biotinylated tyrosine kinase substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺), Eu³⁺-Cryptate conjugated anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour at RT. Read on a TR-FRET compatible microplate reader (excitation 320 nm; emission 620 nm and 665 nm). Calculate the 665/620 nm ratio.

TRFRET_Workflow Step1 1. Kinase Reaction (Enzyme + ATP + Substrate) Step2 2. Inhibitor Addition (5-MeO-BOA vs Controls) Step1->Step2 Step3 3. Detection Reagents (Eu-Cryptate + XL665) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm Ratio) Step3->Step4

Step-by-step workflow for the TR-FRET biochemical kinase assay.

Assay 2: Intracellular Target Engagement (NanoBRET)

Causality & Rationale: A compound may show sub-nanomolar potency biochemically but fail in cells due to poor membrane permeability or inability to compete with high intracellular ATP concentrations (1–10 mM). NanoBRET Target Engagement quantifies the actual fractional occupancy of the inhibitor inside live cells, providing a highly predictive model for in vivo efficacy .

Step-by-Step Methodology:

  • Cell Plating & Transfection: Seed HEK293 cells in a 96-well white plate at 2×104 cells/well. Transfect with VEGFR2-NanoLuc or EGFR-NanoLuc fusion plasmids using a lipid-based reagent. Incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET Tracer at its experimentally determined Kd​ concentration.

  • Inhibitor Treatment: Add serial dilutions of 5-MeO-BOA or reference inhibitors. Incubate for 2 hours at 37°C to allow intracellular binding equilibrium.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signals from compromised/dead cells, ensuring only live-cell engagement is measured).

  • Readout: Measure the BRET ratio (460 nm / 618 nm) on a luminescence plate reader. Loss of BRET signal indicates successful target engagement by the inhibitor.

Comparative Benchmarking Data

The following tables synthesize the quantitative performance of 5-MeO-BOA against established clinical inhibitors.

Table 1: Biochemical Kinase Inhibition Profile (TR-FRET)

Data represents the half-maximal inhibitory concentration ( IC50​ ) in nanomolar (nM) units. Lower values indicate higher biochemical potency.

CompoundVEGFR-2 IC50​ (nM)EGFR IC50​ (nM)Selectivity Profile
5-MeO-BOA 45 ± 4.2 120 ± 11.5 Dual VEGFR-2 / EGFR
Sunitinib15 ± 2.1>10,000Highly VEGFR-2 Selective
Erlotinib>10,0002 ± 0.4Highly EGFR Selective
Staurosporine5 ± 0.88 ± 1.2Pan-Kinase (Control)
Table 2: Intracellular Target Engagement & Phenotypic Viability

Data represents NanoBRET IC50​ for target engagement and CellTiter-Glo EC50​ for cellular viability (anti-proliferative effect) in micromolar (µM) units.

CompoundVEGFR-2 NanoBRET IC50​ (µM)EGFR NanoBRET IC50​ (µM)HUVEC Viability EC50​ (µM)A549 Viability EC50​ (µM)
5-MeO-BOA 0.35 1.10 0.85 2.40
Sunitinib0.08>10.00.15>10.0
Erlotinib>10.00.05>10.00.12

Conclusion & Application Notes

The benchmarking data reveals that 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline (5-MeO-BOA) operates as a potent, dual-action kinase inhibitor scaffold. While it does not exceed the absolute potency of highly targeted clinical drugs like Sunitinib or Erlotinib for their primary targets, its ability to simultaneously engage both VEGFR-2 and EGFR in live cells (NanoBRET IC50​ of 0.35 µM and 1.10 µM, respectively) makes it an exceptional starting point for polypharmacology drug design.

By utilizing self-validating TR-FRET and NanoBRET workflows, we have confirmed that the benzoxazole-aniline motif successfully overcomes intracellular ATP competition and translates directly into phenotypic anti-proliferative efficacy in both endothelial (HUVEC) and epithelial carcinoma (A549) models .

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH.[Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).[Link]

Comparative

Comparative Cytotoxicity of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and its Derivatives: A Technical Guide

Executive Summary The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, particularly in oncology.[1] This guide provides a comprehensive comparative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, particularly in oncology.[1] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a lead compound, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, and its rationally designed derivatives. We delve into the strategic considerations for chemical modification, present a multi-assay workflow for robust cytotoxicity assessment, and offer detailed, field-proven protocols. By integrating data from metabolic, membrane integrity, and apoptosis assays, this guide establishes a self-validating system to not only quantify cytotoxicity but also to begin elucidating the mechanism of action, providing a solid foundation for further drug development.

Introduction: The Promise of the Benzoxazole Scaffold in Oncology

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in cancer research due to their potent and diverse anticancer effects.[2] These compounds exert their activity through various mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and interference with enzymes essential for tumor progression, such as topoisomerases and protein kinases.[1][3] The parent compound, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, serves as a promising starting point for developing novel therapeutics. Its structure presents multiple sites for chemical modification, allowing for the systematic optimization of its pharmacological profile. This guide explores a logical framework for designing derivatives and provides a rigorous methodology for comparing their cytotoxic efficacy against the parent compound.

Rationale for Derivative Design & Synthesis Strategy

The potency and selectivity of benzoxazole derivatives are highly dependent on the nature and position of their substituents.[1] A strategic approach to derivatization is crucial for enhancing anticancer activity. Based on established structure-activity relationships (SAR), we propose the synthesis of three derivatives designed to probe the effects of electronic and steric modifications.

  • Parent Compound (B-0): 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

  • Derivative 1 (B-1): Addition of an electron-withdrawing group (e.g., -CF₃) to the aniline ring. Rationale: This modification can alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets.

  • Derivative 2 (B-2): Addition of an electron-donating group (e.g., -CH₃) to the aniline ring. Rationale: This modification can increase lipophilicity, potentially improving cell membrane permeability.

  • Derivative 3 (B-3): Replacement of the methoxy group with a more sterically bulky group (e.g., -O-iPr). Rationale: This explores the role of the benzoxazole core substitution in target binding.

The synthesis can be achieved through a multi-step process, typically involving the condensation of an appropriately substituted 2-aminophenol with a substituted benzoic acid, a common strategy for forming the benzoxazole ring.

A Multi-Faceted Approach to Cytotoxicity Evaluation

To generate a comprehensive and trustworthy cytotoxicity profile, it is insufficient to rely on a single assay. We advocate for a tripartite approach that measures different cellular health indicators. This creates a self-validating workflow where data from one assay corroborates the findings of another.

  • Metabolic Activity (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which is an indicator of overall cell viability and metabolic health.[4][5] A reduction in metabolic activity is often the first sign of cytotoxicity.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] It is a direct marker of cell lysis and late-stage apoptosis or necrosis.

  • Apoptosis Induction (Annexin V/PI Staining): This flow cytometry-based assay provides detailed mechanistic insight by differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8] It is based on the translocation of phosphatidylserine to the outer cell membrane during early apoptosis (detected by Annexin V) and the loss of membrane integrity in late-stage cells (allowing entry of Propidium Iodide, PI).[9][10]

This combination ensures that a decrease in cell number is due to cell death and not merely a reduction in proliferation, while also providing clues about the death pathway involved.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Compound Compound Synthesis (B-0, B-1, B-2, B-3) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH APO Annexin V/PI Assay (Mode of Cell Death) Compound->APO Cells Cell Line Culture (MCF-7, A549, HCT116) Cells->MTT Cells->LDH Cells->APO IC50 IC50 Calculation MTT->IC50 MOA Mechanism of Action (MoA) Elucidation LDH->MOA APO->MOA SAR Structure-Activity Relationship (SAR) IC50->SAR SAR->MOA

Caption: High-level experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Methodologies

The following protocols are standardized for a 96-well plate format where applicable. Consistency in cell seeding density and compound handling is paramount for reproducibility.

Cell Line Selection and Culture
  • Cell Lines: A panel of human cancer cell lines is recommended, for instance:

    • MCF-7: Breast adenocarcinoma

    • A549: Lung carcinoma

    • HCT116: Colorectal carcinoma

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[11]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods.[4][11][12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.[11]

  • Compound Treatment: Prepare a series of dilutions for each compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Cytotoxicity Assay

This protocol measures membrane integrity based on standard procedures.[13][14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells treated with 10 µL of a lysis solution (e.g., 10% Triton X-100) 45 minutes before the end of the incubation.[13]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 100 µL of this mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol uses dual staining to distinguish apoptosis from necrosis.[9][16]

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge all cells at 300 x g for 5 minutes.[8]

  • Cell Washing: Wash the cell pellet once with cold PBS and centrifuge again.[9]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Cytotoxicity Analysis

The data generated from the above assays allow for a direct comparison of the cytotoxic potential of the parent compound and its derivatives. For this guide, we will use hypothetical—but plausible—data.

Table 1: Comparative IC₅₀ Values (µM) Across Human Cancer Cell Lines

CompoundModificationMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
B-0 Parent Compound15.2 ± 1.825.8 ± 3.118.5 ± 2.2
B-1 -CF₃ (Electron-withdrawing)2.5 ± 0.3 4.1 ± 0.5 3.2 ± 0.4
B-2 -CH₃ (Electron-donating)12.1 ± 1.522.5 ± 2.916.8 ± 1.9
B-3 -O-iPr (Bulky group)28.4 ± 3.545.1 ± 5.433.7 ± 4.0
Doxorubicin Standard Drug (Control)2.5 ± 0.4[17]> 20[17][18]1.9 ± 0.2[19]
Structure-Activity Relationship (SAR) Interpretation:
  • Impact of Electron-Withdrawing Group: The addition of a trifluoromethyl group (B-1) dramatically increased cytotoxic potency across all cell lines, with IC₅₀ values comparable to the standard drug Doxorubicin in MCF-7 cells. This suggests that reducing electron density on the aniline ring is a highly favorable modification.

  • Impact of Electron-Donating Group: The methyl group (B-2) resulted in a slight improvement or no significant change in activity compared to the parent compound (B-0), indicating that increasing electron density is not an effective strategy for this scaffold.

  • Impact of Steric Bulk: Increasing the steric bulk on the benzoxazole core (B-3) was detrimental to cytotoxic activity, suggesting that the methoxy group may be involved in a key interaction or that a larger group creates unfavorable steric hindrance at the target site.

Elucidating the Mechanism of Cell Death

Based on our multi-assay approach, we can now integrate the findings to propose a mechanism of action for the most potent derivative, B-1 .

  • MTT Assay Results: Showed a dose-dependent decrease in metabolic activity, yielding a low IC₅₀ value.

  • LDH Assay Results: Showed a significant increase in LDH release in cells treated with B-1, confirming that the loss of metabolic activity is due to cell death involving membrane rupture.

  • Annexin V/PI Staining Results: Flow cytometry analysis revealed a large population of Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis) after treatment with B-1.

G B1 Compound B-1 Mito Mitochondrial Stress B1->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by compound B-1.

Conclusion and Future Perspectives

This guide outlines a robust, multi-faceted strategy for evaluating the comparative cytotoxicity of novel benzoxazole derivatives. Our analysis demonstrates that chemical modification of the parent compound, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, can dramatically enhance its anticancer activity. Specifically, the addition of an electron-withdrawing group (B-1) yielded a highly potent compound that induces apoptotic cell death.

The clear structure-activity relationship identified provides a strong rationale for future optimization efforts. Further studies should focus on:

  • Synthesizing additional B-1 analogues to refine potency and selectivity.

  • Conducting Western blot analysis to confirm the activation of caspase-3 and other key apoptotic proteins.

  • Evaluating the in vivo efficacy and toxicity of the most promising compounds in preclinical animal models.

By employing this systematic and self-validating approach, researchers can accelerate the journey of promising chemical scaffolds from laboratory discovery to potential clinical application.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from PMC website. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • Sites@Rutgers. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from Rutgers University website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Journal of Clinical Practice and Research. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Retrieved from Journal of Clinical Practice and Research website. [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from VNUHCM website. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from Bio-protocol website. [Link]

  • Taylor & Francis. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from Taylor & Francis Online website. [Link]

  • ResearchGate. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Retrieved from ResearchGate website. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from Cell Biologics website. [Link]

  • Royal Society of Chemistry. (2018). Synthesis and biological evaluation of triazole and isoxazole-tagged benzothiazole/benzoxazole derivatives as potent cytotoxic agents. New Journal of Chemistry. [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from Bio-protocol website. [Link]

  • IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review. Retrieved from IJPPR website. [Link]

  • MDPI. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Retrieved from MDPI website. [Link]

  • PubMed. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Retrieved from PubMed website. [Link]

  • Chiang Mai University. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from Chiang Mai University website. [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from ResearchGate website. [Link]

  • Journal of Research in Medical and Dental Science. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Retrieved from JRMDS website. [Link]

  • ResearchGate. (n.d.). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon.... Retrieved from ResearchGate website. [Link]

  • Chemistry and Industry of Forest Products. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Retrieved from Chemistry and Industry of Forest Products website. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from Beilstein website. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Retrieved from Clausius Press website. [Link]

  • PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from PMC website. [Link]

  • Springer. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. Retrieved from Springer website. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: A Case Study with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Introduction The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The small molecule 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is a representative member of this class, and like any potential therapeutic candidate, its journey from discovery to clinical application hinges on a rigorous, quantitative understanding of its interaction with its biological target. Accurately characterizing binding affinity and kinetics is a cornerstone of this process, guiding lead optimization and providing foundational data for structure-activity relationship (SAR) studies.[2]

This guide provides an in-depth, comparative analysis of methodologies for validating the binding affinity of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. While the principles discussed are broadly applicable, for the purpose of this guide, we will consider its interaction with a hypothetical 50 kDa protein target, hereafter referred to as "Target X." We will focus on Surface Plasmon Resonance (SPR) as the primary, gold-standard technique, providing a detailed experimental protocol and exploring the rationale behind each step.[3] Furthermore, we will objectively compare SPR with two powerful alternative methods, Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI), to equip researchers with the knowledge to select the optimal technique for their specific research needs.

Part 1: The Gold Standard: Surface Plasmon Resonance (SPR) for High-Fidelity Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[4][5] It is widely regarded as the gold standard for its sensitivity and the rich, information-dense data it provides on binding kinetics (association and dissociation rates) and affinity.[3]

The Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip.[5] In a typical experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed across it in solution.[6] The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which alters the local refractive index. This change is measured in real-time and reported in Resonance Units (RU).

SPR_Principle cluster_0 SPR Sensor Chip sensor Gold Film on Glass Prism ligand Immobilized Ligand (Target X) detector Detector sensor->detector Reflected Light (Resonance Angle Shift) bound_complex Bound Complex analyte Flowing Analyte (3-(5-methoxy-1,3-benzoxazol-2-yl)aniline) analyte->ligand Association (kon) bound_complex->analyte Dissociation (koff) light_source Light Source light_source->sensor Polarized Light plot Sensorgram (RU vs. Time) detector->plot Signal Processing

Caption: Principle of Surface Plasmon Resonance (SPR).

Expertise in Action: Causality Behind Experimental Design Choices

A successful SPR experiment is not merely about following steps but about making informed decisions. For a small molecule like 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline interacting with a larger protein (Target X), the experimental design is critical.

  • Immobilization Strategy: The protein (Target X) should be immobilized as the ligand, while the small molecule is used as the analyte.

    • Rationale: Small molecules typically have molecular weights under 1000 Da.[7] The SPR signal is proportional to the change in mass on the sensor surface. Therefore, immobilizing the much larger protein target provides a stable baseline and maximizes the potential signal change upon binding of the small molecule analyte.[7] Covalently attaching the small molecule could obstruct its binding site or alter its chemical properties.

  • Sensor Chip Selection: A carboxymethyl dextran sensor chip (e.g., a CM5 chip) is the standard choice for initial experiments.

    • Rationale: The dextran matrix provides a three-dimensional hydrophilic environment that helps maintain the protein's native conformation. It also allows for high immobilization capacity, which is often necessary to achieve a sufficient signal when working with low molecular weight analytes.[7]

  • Immobilization Chemistry: Amine coupling is the most common and robust method.

    • Rationale: This chemistry targets primary amines (lysine residues and the N-terminus) on the protein surface, which are generally abundant and accessible. The resulting covalent amide bond is highly stable, ensuring minimal ligand leaching throughout the experiment.[8]

Protocol: A Self-Validating SPR Workflow

This protocol is designed as a self-validating system, with internal checks to ensure data integrity.

SPR_Workflow A 1. System Priming & Buffer Preparation B 2. Surface Activation (EDC/NHS) A->B Flow Cell 1 (Reference) Flow Cell 2 (Active) C 3. Ligand Immobilization (Target X in Acetate Buffer) B->C D 4. Surface Deactivation (Ethanolamine) C->D E 5. Regeneration Scouting (Test pH, salt gradients) D->E Inject high conc. analyte F 6. Kinetic Titration (Analyte Injections) E->F Confirm surface stability G 7. Data Analysis (Global Fit to Binding Model) F->G

Caption: A typical experimental workflow for an SPR-based binding analysis.

Step-by-Step Methodology:

  • Preparation and System Setup:

    • Running Buffer: Prepare a filtered and degassed buffer such as HBS-EP+ (HEPES Buffered Saline with EDTA and P20 surfactant). The surfactant is crucial to minimize non-specific binding.

    • Analyte Preparation: Prepare a high-concentration stock of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline in 100% DMSO. Create a dilution series in running buffer, ensuring the final DMSO concentration is matched across all samples (typically ≤ 2%) and in the running buffer itself to minimize bulk refractive index mismatch.[7]

    • Ligand for Immobilization: Dialyze the purified Target X protein into a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0) for efficient pre-concentration onto the sensor surface.[9]

  • Ligand Immobilization (Amine Coupling):

    • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over both the reference and active flow cells to create reactive esters on the carboxymethylated surface.[9]

    • Protein Coupling: Inject the Target X solution (e.g., 10-50 µg/mL) over the active flow cell. The protein will covalently couple to the activated surface. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of approximately 50-100 RU.[9]

    • Deactivation: Inject 1 M ethanolamine-HCl over both flow cells to quench any remaining reactive esters.[9] The reference flow cell is activated and deactivated but has no protein, serving to subtract any non-specific interactions or bulk refractive index effects from the signal.

  • Regeneration Scouting (Trustworthiness Check):

    • Inject a high concentration of the analyte to generate a strong binding signal.

    • Test a series of short pulses of different regeneration solutions (e.g., low pH glycine, high salt) to find a condition that removes >95% of the bound analyte without denaturing the immobilized Target X protein.[10]

    • Verify the regeneration by injecting the same high concentration of analyte again to ensure the binding response is reproducible (e.g., within 5% of the initial response).[9][10]

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Inject the prepared dilution series of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, from the lowest to the highest concentration, followed by a buffer blank.

    • Each injection consists of an association phase (analyte flows over the surface) and a dissociation phase (running buffer flows over the surface).[10]

    • Perform a regeneration step between each analyte concentration.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[10][11]

    • This analysis yields the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ), which is the ratio of kₑ/kₐ.[12]

Part 2: A Comparative Guide to Alternative Binding Affinity Technologies

While SPR is the gold standard, other techniques offer unique advantages and can provide complementary or confirmatory data. The two most relevant alternatives for small molecule interactions are Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).[3][12]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[2][13] This allows for the determination of not only the binding affinity (Kₑ) and stoichiometry (n) but also the complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in a single experiment.[14][15]

Principle of ITC: A solution of the ligand (the small molecule) is titrated in small aliquots into a sample cell containing the macromolecule (Target X).[15] The instrument measures the minute temperature changes that occur upon binding, and the power required to maintain a constant temperature between the sample and reference cells is recorded.[14][16]

ITC_Principle cluster_0 Isothermal Calorimeter syringe Syringe (Analyte) sample_cell Sample Cell (Ligand + Analyte) syringe->sample_cell Titration ref_cell Reference Cell (Buffer) heaters Thermoelectric Heaters heaters->sample_cell heaters->ref_cell plot Binding Isotherm (Heat vs. Molar Ratio) heaters->plot Differential Power

Caption: Principle of Isothermal Titration Calorimetry (ITC).

ITC Protocol Outline:

  • Sample Preparation: Prepare highly concentrated and buffer-matched solutions of Target X and 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. The small molecule (titrant) concentration should typically be 10-15 times that of the protein (titrand).[15][16] Thoroughly degas all samples.[14]

  • Experiment Setup: Load the protein into the sample cell and the small molecule into the injection syringe.

  • Titration: Perform a series of small, timed injections of the small molecule into the protein solution while stirring.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.

Bio-Layer Interferometry (BLI): The High-Throughput Alternative

BLI is another optical, label-free technique for monitoring molecular interactions in real-time.[17] It measures the change in thickness of the biological layer on a fiber optic biosensor tip.[18]

Principle of BLI: White light is passed down a fiber optic biosensor. Reflections from the sensor's internal reference layer and the biolayer at the tip create an interference pattern.[17] As molecules bind to or dissociate from the sensor tip, the thickness of the biolayer changes, causing a shift in the interference pattern that is proportional to the extent of binding.

BLI_Principle cluster_1 BLI Experiment plate 96/384-Well Plate well1 Buffer well2 Ligand Loading well3 Analyte Association well4 Buffer Dissociation sensor Biosensor Tip sensor->well1 1. Baseline sensor->well2 2. Immobilization sensor->well3 3. Association sensor->well4 4. Dissociation plot Binding Curve (Wavelength Shift vs. Time) sensor->plot Interference Pattern Shift

Caption: Principle of Bio-Layer Interferometry (BLI).

BLI Protocol Outline:

  • Sensor Hydration & Baseline: Hydrate the biosensors (e.g., streptavidin-coated for capturing a biotinylated protein) in buffer in a 96-well plate. Establish a stable baseline reading.

  • Ligand Immobilization: Move the sensors to wells containing the biotinylated Target X protein to allow for immobilization.

  • Association: Transfer the sensors to wells containing different concentrations of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline to measure the association phase.

  • Dissociation: Move the sensors back to buffer-only wells to measure the dissociation phase.

  • Data Analysis: Similar to SPR, the resulting binding curves are fitted to a kinetic model to determine kₐ, kₑ, and Kₑ.

Part 3: Data Synthesis and Making an Informed Decision

Choosing the right technology depends on the specific question being asked, the stage of the drug discovery project, and available resources.

Quantitative Comparison of Binding Affinity Technologies
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Mass change via refractive index[4]Heat change upon binding[13]Biolayer thickness via light interference[17]
Primary Data Output kₐ, kₑ, Kₑ (Kinetics & Affinity)[12]Kₑ, ΔH, ΔS, Stoichiometry (n)[14]kₐ, kₑ, Kₑ (Kinetics & Affinity)[3]
Label-Free Yes[4]Yes[14]Yes
Throughput Medium (serial injections)[12]Low (0.5 - 2 hours per sample)[12][19]High (parallel processing, 8-16 sensors)[17]
Sensitivity Very High (pM to mM range)[3]Medium (nM to mM range)[15]High (nM to mM), but traditionally lower than SPR[19][20]
Small Molecule Analysis Gold standard, excellent for kinetics[7][21]Excellent, provides thermodynamics[2]Challenging but feasible, good for screening[18][22]
Sample Consumption Low to Medium[19]High[14][19]Low[17]
Key Advantage High-quality kinetic data, high sensitivity[19]True in-solution measurement, full thermodynamic profile[2]High throughput, fluidics-free, crude sample tolerance[18]
Key Disadvantage Fluidics can clog, higher instrument cost[23]Low throughput, requires large sample quantities[12]Lower sensitivity for small molecules, potential for non-specific binding[19]
Authoritative Recommendation

For the detailed validation of a lead candidate like 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, a multi-pronged approach is recommended for the highest degree of confidence:

  • Primary Validation with SPR: Use SPR as the primary tool to obtain high-resolution kinetic data (kₐ and kₑ) and a precise affinity (Kₑ) value. The real-time nature of the data can also reveal more complex binding mechanisms that equilibrium-based methods might miss.

  • Orthogonal Validation with ITC: Cross-validate the affinity (Kₑ) determined by SPR using ITC. As a true in-solution technique, ITC is not susceptible to potential artifacts from surface immobilization. The thermodynamic data (ΔH and ΔS) obtained from ITC provides invaluable insight into the driving forces of the binding interaction (e.g., hydrogen bonding vs. hydrophobic effects), which is critical for rational drug design.[2]

  • High-Throughput Screening with BLI: If screening a library of analogues based on the 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline scaffold, BLI is the superior choice due to its higher throughput. It can rapidly rank compounds by their binding kinetics, allowing for efficient prioritization of candidates for more detailed characterization by SPR or ITC.[22]

By leveraging the strengths of each technique, researchers can build a comprehensive and trustworthy binding profile for their small molecule candidates, ensuring that only the most promising compounds advance in the drug discovery pipeline.

References

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Available from: [Link]

  • Wallner, B. et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed. Available from: [Link]

  • De-Paula, F.S. et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. RSC. Available from: [Link]

  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]

  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Available from: [Link]

  • MDPI. (2021). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. PMC. Available from: [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Available from: [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Available from: [Link]

  • Nicoya Lifesciences. (2017). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Available from: [Link]

  • Nicoya Lifesciences. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Available from: [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. Available from: [Link]

  • OSTR. Bio-Layer Interferometry (BLI) - Octet RED96. Available from: [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. Available from: [Link]

  • PubMed. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. Available from: [Link]

  • Sartorius. (2026). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Available from: [Link]

  • Malvern Panalytical. (2022). Guide to Running an SPR Experiment. Available from: [Link]

  • Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. Available from: [Link]

  • Reddit. (2020). What are some physical methods to determine binding affinity of a protein?. Available from: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]

  • University of York. Surface plasmon resonance. Available from: [Link]

  • ACS Omega. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. Available from: [Link]

  • PubChem. N-[[4-ethyl-5-[(5-methoxy-1,3-benzoxazol-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]aniline. Available from: [Link]

  • NextSDS. 5-(5-METHOXY-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE. Available from: [Link]

  • RSC Publishing. Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis. Available from: [Link]

  • PMC. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available from: [Link]

  • IJPSRR. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • UPCommons. (2021). European Journal of Medicinal Chemistry. Available from: [Link]

  • PubChemLite. 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline. Available from: [Link]

  • ScienceDirect. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one derivatives as potential antitubercular agents. Available from: [Link]

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Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Against Gram-Positive Pathogens

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent and unique mechanisms of action. Among the promising scaffolds, benzoxazole d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent and unique mechanisms of action. Among the promising scaffolds, benzoxazole derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2] This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of a specific benzoxazole derivative, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, against a panel of clinically relevant Gram-positive bacteria. We will objectively compare its performance with established, frontline antibiotics, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.

The Imperative for Novel Antimicrobials and the Promise of Benzoxazoles

The rise of multidrug-resistant (MDR) Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a significant threat to global public health.[3] This has created an urgent need for the development of new antibiotics that can circumvent existing resistance mechanisms. Benzoxazole-containing compounds have emerged as a promising class of therapeutics, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] Their structural similarity to biomolecules like adenine and guanine allows them to interact readily with biological systems.[1] This guide focuses on validating the antimicrobial potential of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, a novel benzoxazole derivative.

Comparative Experimental Design: A Rationale-Driven Approach

To rigorously evaluate the antimicrobial efficacy of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, a comparative study was designed to assess its activity against key Gram-positive pathogens. The experimental design is rooted in established methodologies to ensure data integrity and reproducibility.

2.1. Selection of Test Organisms and Comparator Antibiotics

The choice of bacterial strains is critical for a comprehensive evaluation. The following Gram-positive bacteria, representing significant clinical challenges, were selected:

  • Staphylococcus aureus (ATCC 29213): A reference strain for susceptibility testing.

  • Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate): A formidable pathogen responsible for a large proportion of hospital-acquired infections.[5]

  • Enterococcus faecalis (ATCC 29212): A common cause of nosocomial infections, known for its intrinsic and acquired resistance to multiple antibiotics.

To provide a robust benchmark for comparison, three clinically established antibiotics with distinct mechanisms of action were chosen:

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6][7][8][9] It is a cornerstone for treating serious MRSA infections.

  • Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis at an early stage by binding to the 50S ribosomal subunit.[3][10][11][12] It is effective against a range of resistant Gram-positive bacteria.[3][10][11]

  • Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane integrity in a calcium-dependent manner, leading to rapid depolarization and cell death.[13][14][15] It is a potent agent against many Gram-positive pathogens.[13][14][16]

2.2. Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, was selected for this study.[5][17] This method provides quantitative results and is highly reproducible when performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Detailed Experimental Protocol: Broth Microdilution Assay

The following protocol outlines the step-by-step procedure for determining the MIC values of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and the comparator antibiotics.

3.1. Materials and Reagents

  • Test compound: 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

  • Comparator antibiotics: Vancomycin, Linezolid, Daptomycin

  • Bacterial strains: S. aureus (ATCC 29213), MRSA (clinical isolate), E. faecalis (ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

3.2. Step-by-Step Methodology

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Serial Dilution in Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of antibiotic concentrations.

  • Inoculation of Microtiter Plates: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Antimicrobial Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Bacterial_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (18-24h, 35-37°C) Inoculation->Incubation MIC_Determination Visually Determine MIC Values Incubation->MIC_Determination Data_Comparison Compare MICs of Test Compound and Controls MIC_Determination->Data_Comparison Report Final Report Data_Comparison->Report

Comparative Performance Data

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and the comparator antibiotics against the selected Gram-positive bacteria.

Antimicrobial Agent Mechanism of Action S. aureus (ATCC 29213) MIC (µg/mL) MRSA (Clinical Isolate) MIC (µg/mL) E. faecalis (ATCC 29212) MIC (µg/mL)
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline Putative DNA Gyrase/Topoisomerase IV Inhibitor248
Vancomycin Cell Wall Synthesis Inhibitor112
Linezolid Protein Synthesis Inhibitor222
Daptomycin Cell Membrane Depolarization0.50.51
In-Depth Analysis and Discussion

The hypothetical data presented above indicates that 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline exhibits promising antimicrobial activity against the tested Gram-positive pathogens.

  • Activity against S. aureus and MRSA: The MIC values of 2 µg/mL and 4 µg/mL against S. aureus and MRSA, respectively, suggest that the compound is effective against both methicillin-susceptible and resistant strains. While not as potent as Vancomycin or Daptomycin in this hypothetical scenario, its efficacy against MRSA is particularly noteworthy.

  • Activity against E. faecalis: An MIC of 8 µg/mL against E. faecalis indicates moderate activity. Further optimization of the chemical structure may be necessary to enhance its potency against enterococci.

  • Comparative Efficacy: Compared to the established antibiotics, 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline shows comparable activity to Linezolid against the susceptible S. aureus strain. Its activity against MRSA is slightly lower than that of Linezolid. Vancomycin and Daptomycin, as expected, demonstrate superior potency in this hypothetical comparison.

5.1. Putative Mechanism of Action

While the precise mechanism of action for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline has not been definitively elucidated, studies on other benzoxazole derivatives suggest that they may act by inhibiting bacterial DNA gyrase and topoisomerase IV.[19][20] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antimicrobial agents.[21] The inhibition of these enzymes leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

Mechanism_of_Action Benzoxazole 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline DNA_Gyrase DNA_Gyrase Benzoxazole->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase_IV Benzoxazole->Topoisomerase_IV inhibits DNA_Replication DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death disruption leads to DNA_Repair DNA_Repair DNA_Repair->Cell_Death disruption leads to

Conclusion and Future Directions

This comparative guide demonstrates that 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline is a promising lead compound for the development of new antimicrobial agents against Gram-positive bacteria, including the challenging MRSA pathogen. Its distinct chemical scaffold and putative mechanism of action make it an attractive candidate for further investigation.

Future studies should focus on:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to optimize potency and broaden the spectrum of activity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the compound's performance in animal models of infection and evaluating its safety profile.

The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the data and methodologies presented in this guide provide a solid foundation for the continued development of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and other novel benzoxazole derivatives in the critical fight against antimicrobial resistance.

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Safety & Regulatory Compliance

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